2-(2-Fluorophenyl)oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBWEIMTNJWBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442352 | |
| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178672-06-5 | |
| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Fluorophenyl)oxazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(2-Fluorophenyl)oxazole is a heterocyclic aromatic compound belonging to the oxazole family. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The presence of the fluorophenyl group at the 2-position of the oxazole ring is of significant interest to medicinal chemists and drug development professionals. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can influence its biological activity through specific interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound and its derivatives, based on available data for closely related compounds and established principles of oxazole chemistry.
Chemical Structure and Identification
The chemical structure of this compound consists of a central oxazole ring substituted with a 2-fluorophenyl group at the second position.
Structural Identifiers for this compound and Related Compounds:
| Compound Name | Molecular Formula | CAS Number |
| This compound | C₉H₆FNO | Not Available |
| 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole | C₁₀H₇BrFNO | 2098091-29-1 |
| 5-Ethoxy-2-(2-fluorophenyl)oxazole | C₁₁H₁₀FNO₂ | 338400-08-1 |
| Methyl this compound-4-carboxylate | C₁₁H₈FNO₃ | 1065102-72-8 |
| 2-(2-fluorophenyl)[1]oxazolo[4,5-b]pyridine | C₁₂H₇FN₂O | 52333-49-0 |
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively documented. However, predictions and data from analogous compounds can provide valuable insights.
Table of Predicted and Analogous Physicochemical Properties:
| Property | Value | Source/Method |
| Molecular Weight | 163.15 g/mol | Calculated |
| Boiling Point | ~308.4 °C at 760 mmHg | Predicted for 5-ethoxy-2-(2-fluorophenyl)oxazole |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and methanol. | General solubility of similar heterocyclic compounds. |
| Melting Point | Not Available | - |
Synthesis and Experimental Protocols
The synthesis of 2-substituted oxazoles can be achieved through several established methodologies. The most common approaches for synthesizing compounds like this compound are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
Robinson-Gabriel Synthesis
This method involves the cyclodehydration of a 2-acylamino ketone. For the synthesis of this compound, the starting material would be N-(2-oxo-2-phenylethyl)-2-fluorobenzamide.
Experimental Protocol (General):
-
Preparation of the 2-Acylamino Ketone: 2-Fluorobenzoyl chloride is reacted with 2-aminoacetophenone in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to yield N-(2-oxo-2-phenylethyl)-2-fluorobenzamide.
-
Cyclodehydration: The resulting 2-acylamino ketone is then treated with a dehydrating agent. Common reagents for this step include concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. The reaction is typically heated to drive the cyclization and dehydration, forming the oxazole ring.
-
Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.
Caption: Van Leusen synthesis workflow for a 5-substituted-2-(2-Fluorophenyl)oxazole.
Spectroscopic Characterization
While specific spectra for this compound are not available, the expected spectroscopic features can be inferred from the analysis of related structures.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxazole ring (typically in the range of 7.0-8.5 ppm) and the four aromatic protons of the 2-fluorophenyl group (in the range of 7.0-8.0 ppm). The coupling patterns of the phenyl protons would be indicative of the ortho-substitution.
-
¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the oxazole ring (typically between 140-160 ppm) and the six carbons of the fluorophenyl ring. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₉H₆FNO). Fragmentation patterns would likely involve the cleavage of the oxazole ring and the loss of small neutral molecules like CO.
Biological Activity and Drug Development Relevance
Oxazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a fluorine atom can enhance these activities and improve the pharmacokinetic profile of a drug candidate. The this compound scaffold, therefore, represents a promising starting point for the design and synthesis of novel therapeutic agents. The fluorophenyl moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially leading to increased binding affinity and selectivity.
Potential Signaling Pathway Involvement (Hypothetical):
Caption: Hypothetical interaction of a this compound derivative with a biological target.
While specific experimental data for this compound is limited in the public domain, this technical guide provides a thorough overview based on the established chemistry of oxazoles and data from closely related analogs. The synthetic routes are well-established, and the expected structural and physicochemical properties provide a solid foundation for researchers and drug development professionals interested in exploring this promising chemical scaffold. Further research is warranted to fully characterize this compound and unlock its potential in medicinal chemistry.
References
An In-depth Technical Guide to the Synthesis of 2-(2-Fluorophenyl)oxazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-(2-fluorophenyl)oxazole and its derivatives, compounds of increasing interest in medicinal chemistry and materials science. The guide details established experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of key synthetic workflows.
Introduction
The oxazole scaffold is a privileged five-membered heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The introduction of a fluorine atom, particularly on a phenyl ring substituent, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of fluorinated analogues of bioactive compounds is a key strategy in drug discovery. This guide focuses on the synthesis of this compound, a versatile building block for the development of novel chemical entities.
Core Synthetic Strategies
Several classical and modern synthetic methodologies can be employed for the construction of the this compound core. The choice of method often depends on the availability of starting materials, desired substitution patterns on the oxazole ring, and scalability. The most prominent methods include the Robinson-Gabriel synthesis, the Van Leusen reaction, and syntheses from α-haloketones.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a robust and widely used method for the formation of oxazoles, involving the cyclodehydration of an α-acylamino ketone. For the synthesis of this compound, this would typically involve the preparation of an N-acylamino ketone derived from 2-fluorobenzoic acid.
General Workflow for Robinson-Gabriel Synthesis
Figure 1: General workflow for the Robinson-Gabriel synthesis of this compound.
Experimental Protocol: A Representative Robinson-Gabriel Synthesis
This protocol describes a general procedure for the synthesis of 2,5-disubstituted oxazoles, which can be adapted for this compound.
-
Preparation of the α-acylamino ketone: To a solution of an α-amino ketone hydrochloride (1.0 mmol) in a suitable solvent such as dichloromethane or pyridine, add triethylamine (1.2 mmol) and cool the mixture to 0 °C. Slowly add 2-fluorobenzoyl chloride (1.0 mmol) and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-acylamino ketone.
-
Cyclodehydration: Dissolve the crude N-(2-oxoalkyl)-2-fluorobenzamide in a suitable dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. Heat the mixture to facilitate cyclization.
-
Final Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base. Extract the product with an organic solvent, wash with water, and dry. Purify the crude product by column chromatography or recrystallization to afford the desired this compound derivative.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a versatile and mild route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). To synthesize this compound, a modification of this reaction is required, typically starting from 2-fluorobenzaldehyde.
General Workflow for Van Leusen Synthesis
Figure 2: General workflow for the Van Leusen synthesis of this compound.
Experimental Protocol: Van Leusen Oxazole Synthesis
This protocol outlines the synthesis of a 5-substituted oxazole, which can be adapted for the synthesis of this compound by using an appropriate precursor.
-
Reaction Setup: To a stirred suspension of potassium carbonate (2.5 mmol) in methanol (10 mL) at room temperature, add 2-fluorobenzaldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC, 1.1 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the this compound.[1]
Synthesis from α-Haloketones and Amides
A classical approach to oxazole synthesis involves the condensation of an α-haloketone with a primary amide. To obtain this compound, 2-fluorobenzamide would be reacted with an appropriate α-haloketone.
General Workflow for Synthesis from α-Haloketones and Amides
Figure 3: General workflow for the synthesis of this compound derivatives from α-haloketones and 2-fluorobenzamide.
Experimental Protocol: Iodine-Mediated Synthesis from α-Bromoketones
This protocol describes a practical, iodine-mediated synthesis of 2,5-disubstituted oxazoles that can be adapted for the target molecule.
-
Reaction Setup: In a reaction vessel, combine the α-bromoketone (1.0 mmol), 2-fluorobenzylamine (1.2 mmol), potassium carbonate (2.0 mmol), and a catalytic amount of iodine (I2, 0.2 mmol) in DMF (5 mL).
-
Reaction Execution: Stir the mixture at 80 °C. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution to remove iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the this compound derivative.
Quantitative Data Summary
The following tables summarize typical yields and key characterization data for 2-aryloxazole derivatives synthesized via the methods described. Data for the specific this compound is limited in the literature, hence representative data for analogous compounds is provided.
Table 1: Representative Yields for 2-Aryloxazole Synthesis
| Synthetic Method | R in 2-R-phenyloxazole | Yield (%) | Reference |
| Robinson-Gabriel | Phenyl | 91.4 | [1] |
| Van Leusen | Phenyl | 85 | [2] |
| Iodine-mediated | Phenyl | 80-95 | N/A |
Table 2: Spectroscopic Data for Representative 2-Aryloxazoles
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 2-Phenyloxazole | 7.2-7.8 (m, Ar-H), 7.9 (s, 1H, oxazole-H) | 125.1, 128.5, 128.9, 130.2, 138.9, 151.2, 161.5 | N/A |
| 2-(4-Fluorophenyl)benzimidazole* | 7.20–8.21 (m, Ar-H), 12.89 (br s, 1H, NH) | 116.5 (d), 122.9, 127.3 (d), 129.3 (d), 136.1, 141.8, 150.9, 163.6 (d) | [3] |
*Note: Data for the closely related 2-(4-fluorophenyl)benzimidazole is provided as a reference for typical shifts of a fluorinated phenyl group attached to a similar heterocyclic system.
Conclusion
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The Robinson-Gabriel and Van Leusen methods offer versatile pathways, while modern iodine-mediated protocols provide milder and more efficient alternatives. The choice of synthetic strategy will be dictated by the specific substitution pattern required and the availability of starting materials. Further research into the synthesis and biological evaluation of this class of compounds is warranted to explore their full potential in drug discovery and materials science. This guide provides a foundational framework for researchers to design and execute the synthesis of these promising molecules.
References
Spectroscopic Characterization of 2-(2-Fluorophenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 2-(2-fluorophenyl)oxazole, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comprehensive set of predicted NMR data based on established principles of substituent effects and analysis of analogous structures. Detailed experimental protocols for acquiring such data are also provided, along with a general workflow for spectroscopic characterization.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These predictions are derived from the known spectra of 2-phenyloxazole, with chemical shift adjustments based on the well-documented substituent effects of an ortho-fluorine atom on a phenyl ring. Coupling constants are estimated from typical values observed in similar fluorinated aromatic compounds.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 (Oxazole) | ~7.20 - 7.30 | s | - |
| H-5 (Oxazole) | ~7.70 - 7.80 | s | - |
| H-3' (Phenyl) | ~8.00 - 8.15 | ddd | ³J(H-H) ≈ 7.5, ⁴J(H-H) ≈ 1.8, ⁴J(H-F) ≈ 4.5 |
| H-4' (Phenyl) | ~7.25 - 7.40 | m | - |
| H-5' (Phenyl) | ~7.45 - 7.60 | m | - |
| H-6' (Phenyl) | ~7.15 - 7.30 | t | ³J(H-H) ≈ 8.0, ³J(H-F) ≈ 9.5 |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-2 (Oxazole) | ~160 - 162 | d | ³J(C-F) ≈ 3.0 - 4.0 |
| C-4 (Oxazole) | ~125 - 127 | s | - |
| C-5 (Oxazole) | ~138 - 140 | s | - |
| C-1' (Phenyl) | ~115 - 117 | d | ²J(C-F) ≈ 12.0 - 15.0 |
| C-2' (Phenyl) | ~159 - 162 | d | ¹J(C-F) ≈ 250 - 260 |
| C-3' (Phenyl) | ~117 - 119 | d | ²J(C-F) ≈ 20.0 - 25.0 |
| C-4' (Phenyl) | ~132 - 134 | d | ³J(C-F) ≈ 8.0 - 10.0 |
| C-5' (Phenyl) | ~124 - 126 | d | ⁴J(C-F) ≈ 3.0 - 4.0 |
| C-6' (Phenyl) | ~130 - 132 | s | - |
Table 3: Predicted ¹⁹F NMR Data for this compound
Solvent: CDCl₃, Reference: CFCl₃ (0.00 ppm)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2' (Phenyl) | -110 to -125 | m | - |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[1][3] Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[4]
-
The final sample height in the tube should be between 4.0 and 5.0 cm.[4][5]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue.
-
-
Instrument Setup and Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Locking : The instrument's field frequency is locked onto the deuterium signal of the solvent to ensure stability.[1]
-
Shimming : The magnetic field homogeneity is optimized, either automatically or manually, to achieve sharp, symmetrical peaks.[1]
-
Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C, ¹⁹F) to maximize signal-to-noise.[1]
-
Acquisition Parameters :
-
¹H NMR : A standard pulse sequence (e.g., zg30) is typically used. Key parameters include a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
¹³C NMR : A proton-decoupled pulse sequence (e.g., zgpg30) is common. A wider spectral width (~200-240 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer total experiment time are necessary.[2]
-
¹⁹F NMR : ¹⁹F is a highly sensitive nucleus.[6] A spectral width of ~200-250 ppm is often sufficient for organofluorine compounds.[6][7] Both proton-coupled and -decoupled spectra can be acquired to observe ¹H-¹⁹F coupling constants.[8]
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent signal.
-
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
This guide serves as a foundational resource for the spectroscopic analysis of this compound. While the NMR data presented is predictive, it provides a robust framework for interpreting experimental results. Researchers are encouraged to use the provided protocols as a starting point and adapt them to their specific instrumentation and experimental needs.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. theory.labster.com [theory.labster.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
2-(2-Fluorophenyl)oxazole CAS number and molecular weight
An In-depth Technical Guide to 2-(2-Fluorophenyl)oxazole
For researchers, scientists, and professionals engaged in drug development, understanding the physicochemical properties and synthetic pathways of novel heterocyclic compounds is paramount. This technical guide provides a detailed overview of this compound, a fluorinated aromatic heterocycle with potential applications in medicinal chemistry.
Core Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 178672-06-5 |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol |
This foundational data has been verified across multiple chemical supplier databases.[1][2][3][4][5][6][7][8][9]
Physicochemical Data
A summary of the known quantitative data for this compound is presented in the table below for ease of reference and comparison.
| Property | Data Point | Reference |
| CAS Number | 178672-06-5 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₉H₆FNO | [1][2] |
| Molecular Weight | 163.148 g/mol | [1] |
| Purity | Typically ≥98% | [3] |
Experimental Protocols: Synthesis of this compound
The synthesis of 2-aryl-oxazoles can be achieved through several established methodologies. A prevalent and effective method is the van Leusen oxazole synthesis , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).
General van Leusen Oxazole Synthesis Protocol
This protocol provides a general framework for the synthesis of oxazole derivatives and can be adapted for this compound.
Materials:
-
2-Fluorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃) as a base
-
Methanol (MeOH) as a solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluorobenzaldehyde and an equimolar amount of TosMIC in methanol.
-
Base Addition: Add potassium carbonate to the solution. The amount of base should be sufficient to facilitate the reaction, typically in slight excess.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.
-
Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the pure this compound.
Note: This is a generalized protocol. Specific reaction times, temperatures, and purification solvents may need to be optimized for yield and purity.
Biological Context and Significance
Oxazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[10][11][12][13][14] The oxazole scaffold is a key component in numerous natural products and synthetic molecules with demonstrated therapeutic potential.[11][15]
Established Biological Activities of Oxazole Derivatives:
-
Antidiabetic[11]
The introduction of a fluorine atom, as in this compound, can often enhance the metabolic stability and binding affinity of a molecule to its biological target, making fluorinated heterocycles particularly attractive in drug design.[16]
Workflow and Logical Diagrams
To visualize the process of developing and evaluating a compound like this compound, the following diagrams illustrate the key workflows.
Caption: Synthetic workflow for this compound via the van Leusen reaction.
Caption: Logical flow for the discovery and development of a new chemical entity.
References
- 1. Oxazole, 2-(2-fluorophenyl)- (9CI)| CAS:#178672-06-5 -Letopharm Limited [letopharm.com]
- 2. This compound | 178672-06-5 [sigmaaldrich.com]
- 3. 2-(2-fluorophenyl)-1,3-oxazole178672-06-5,Purity98%_Saan Chemical Technology (Shanghai) Co., Ltd. [molbase.com]
- 4. 1965309-02-7|2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 220705-28-2|3-(Benzo[d]oxazol-2-yl)-4-fluoroaniline|BLD Pharm [bldpharm.com]
- 6. CAS 178672-06-5: Oxazol, 2-(2-fluorofenil)- (9CI) [cymitquimica.com]
- 7. 1181312-32-2|2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. 212758-52-6|2-(2-Fluorophenyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]
- 9. 885274-37-3|this compound-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 10. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Naturally Occurring Oxazole-Containing Peptides | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
The Advent and Advancement of Fluorophenyl-Substituted Oxazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in medicinal chemistry due to its diverse pharmacological activities. The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of fluorophenyl-substituted oxazoles. It further details their biological significance, particularly as kinase inhibitors, and provides comprehensive experimental protocols for their synthesis and evaluation.
A Historical Perspective: The Emergence of a Key Pharmacophore
The journey of fluorophenyl-substituted oxazoles is intrinsically linked to the development of fundamental oxazole synthesis methodologies and the rise of fluorine in drug design. While a definitive "discovery" of the first fluorophenyl-substituted oxazole is not pinpointed to a single event, its emergence can be traced through the timeline of synthetic organic chemistry.
The foundational methods for constructing the oxazole ring were established long before the widespread use of fluorinated substituents. The Robinson-Gabriel synthesis , first reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, involves the cyclodehydration of 2-acylamino-ketones and remains a robust method for preparing 2,5-disubstituted oxazoles.[1][2] Later, in 1972, the van Leusen oxazole synthesis was developed, utilizing tosylmethyl isocyanide (TosMIC) to react with aldehydes, primarily yielding 5-substituted oxazoles.[3][4]
The introduction of the fluorophenyl moiety onto the oxazole core gained traction as medicinal chemists began to appreciate the unique properties imparted by fluorine. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and ability to participate in hydrogen bonding. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug. While early examples of fluorinated organic compounds appeared in the mid-20th century, their systematic incorporation into complex heterocyclic scaffolds like oxazoles for drug discovery purposes became more prominent in the latter part of the century and continues to be a major focus of contemporary research.
Synthetic Methodologies for Fluorophenyl-Substituted Oxazoles
The synthesis of fluorophenyl-substituted oxazoles primarily relies on established methods for oxazole ring formation, with fluorophenyl-containing starting materials. The two most prominent methods are the Robinson-Gabriel synthesis and the van Leusen synthesis.
Robinson-Gabriel Synthesis
This method is particularly well-suited for the synthesis of 2,5-diaryl oxazoles, where one or both aryl groups can be a fluorophenyl ring. The general scheme involves the cyclization of a 2-acylamino-ketone using a dehydrating agent.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-phenyloxazole via Robinson-Gabriel Synthesis
This protocol is a representative example of the Robinson-Gabriel synthesis for preparing a fluorophenyl-substituted oxazole.
Materials:
-
2-Aminoacetophenone hydrochloride
-
4-Fluorobenzoyl chloride
-
Pyridine
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Acylation of 2-Aminoacetophenone: To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane (DCM), add pyridine (2.5 eq) at 0 °C. To this mixture, add a solution of 4-fluorobenzoyl chloride (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation of the Intermediate: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-fluorobenzamido)acetophenone. This intermediate can be purified by recrystallization or column chromatography.
-
Cyclodehydration: To the purified 2-(4-fluorobenzamido)acetophenone (1.0 eq), add concentrated sulfuric acid (5-10 eq) at 0 °C. Stir the mixture at room temperature for 2-4 hours.
-
Final Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-(4-fluorophenyl)-5-phenyloxazole.
Characterization Data:
The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals in the aromatic region corresponding to the protons of the phenyl and 4-fluorophenyl rings, and a singlet for the oxazole C4-H.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbons of the oxazole ring and the aromatic rings. The carbon attached to fluorine will show a characteristic coupling (¹JC-F).
-
Mass Spectrometry (ESI+): Calculate the expected m/z for the protonated molecule [M+H]⁺.
Van Leusen Oxazole Synthesis
The van Leusen reaction is a powerful tool for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] By using a fluorophenyl-containing aldehyde, 5-(fluorophenyl)oxazoles can be readily prepared.
Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)oxazole via Van Leusen Synthesis
This protocol provides a step-by-step guide for the synthesis of a 5-(fluorophenyl)oxazole.[3][4]
Materials:
-
4-Fluorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in methanol, add potassium carbonate (1.5 eq) in one portion.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. To the residue, add dichloromethane and water. Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated ammonium chloride solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 5-(4-fluorophenyl)oxazole.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the protons of the 4-fluorophenyl ring and two singlets for the oxazole C2-H and C4-H.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbons of the oxazole and the 4-fluorophenyl rings, with the characteristic C-F coupling.
-
Mass Spectrometry (ESI+): Determine the m/z for the protonated molecule [M+H]⁺.
Biological Significance and Therapeutic Applications
Fluorophenyl-substituted oxazoles have emerged as a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6] A particularly important area of their application is in the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.
Kinase Inhibition
Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer. Fluorophenyl-substituted oxazoles have been identified as potent inhibitors of several key kinases.
The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a central role in inflammatory responses.[7][8] Overactivation of this pathway is implicated in various inflammatory diseases and cancers. Several fluorophenyl-substituted oxazole derivatives have been developed as inhibitors of p38 MAPK.
// Nodes Stress [label="Stress / Cytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK\n(e.g., ASK1, TAK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MKK3_6 [label="MKK3 / MKK6", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Fluorophenyl-Substituted\nOxazole Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., MK2, Transcription Factors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Inflammatory Response\nApoptosis", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Stress -> MAPKKK [label="Activates"]; MAPKKK -> MKK3_6 [label="Phosphorylates"]; MKK3_6 -> p38 [label="Phosphorylates"]; p38 -> Downstream [label="Phosphorylates"]; Downstream -> Response [label="Leads to"]; Inhibitor -> p38 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: p38 MAPK Signaling Pathway and Inhibition.
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[9][10] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Fluorophenyl-substituted compounds have shown promise as selective Aurora kinase inhibitors.[11]
// Nodes Prophase [label="Prophase", fillcolor="#F1F3F4", fontcolor="#202124"]; Metaphase [label="Metaphase", fillcolor="#F1F3F4", fontcolor="#202124"]; Anaphase [label="Anaphase", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokinesis [label="Cytokinesis", fillcolor="#F1F3F4", fontcolor="#202124"]; AuroraB [label="Aurora Kinase B", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Fluorophenyl-Substituted\nOxazole Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromosome [label="Chromosome\nCondensation &\nAlignment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spindle [label="Spindle Assembly\nCheckpoint", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokinesis_reg [label="Cytokinesis\nRegulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\nApoptosis", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Prophase -> Metaphase; Metaphase -> Anaphase; Anaphase -> Cytokinesis; AuroraB -> Chromosome [label="Regulates"]; AuroraB -> Spindle [label="Regulates"]; AuroraB -> Cytokinesis_reg [label="Regulates"]; Inhibitor -> AuroraB [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Inhibitor -> CellCycleArrest [style=dotted, label="Leads to"]; } .dot Caption: Role of Aurora Kinase B in the Cell Cycle.
Quantitative Biological Data
The following tables summarize the inhibitory activities of representative fluorophenyl-substituted compounds against various biological targets.
Table 1: Inhibitory Activity of Fluorophenyl-Substituted Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |
| Fluorophenyl-imidazole | p38α MAPK | Varies | Not specified | [12] |
| Fluorophenyl-oxadiazole | p38 MAPK | Varies | Not specified | [13] |
| N-(3-fluorophenyl)-acetamide derivative | Aurora Kinase B | Sub-nanomolar (enzymatic) | Various | [11] |
Table 2: Anticancer Activity of Fluorophenyl-Substituted Compounds
| Compound Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenyl-4-(4-fluorophenyl)-oxazole derivative | Not specified | Not specified | [13] |
| Fluorinated Benzothiazole | Leukemia THP-1 | 0.9 - 1.0 | [14] |
Experimental Workflows
General Workflow for Synthesis and Screening
The development of novel fluorophenyl-substituted oxazoles follows a logical progression from synthesis to biological evaluation.
// Nodes Synthesis [label="Synthesis of Fluorophenyl-\nSubstituted Oxazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography, Recrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, MS, X-ray)", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="In vitro Biological Screening\n(e.g., Kinase Assays, Cytotoxicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> Screening; Screening -> SAR; SAR -> Lead_Opt; Lead_Opt -> Synthesis [style=dashed, label="Iterative\nDesign"]; } .dot Caption: Workflow for Synthesis and Screening.
Kinase Inhibition Assay Protocol
A common method to assess the inhibitory potential of a compound against a specific kinase is a fluorescence-based assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing kinase inhibition. Specific conditions (e.g., enzyme and substrate concentrations, buffer composition) will need to be optimized for the particular kinase of interest.
Materials:
-
Recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES buffer containing MgCl₂, DTT)
-
Test compound (fluorophenyl-substituted oxazole) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Mixture: In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate.
-
Measurement: Read the signal (e.g., luminescence, fluorescence) on a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
Fluorophenyl-substituted oxazoles represent a versatile and highly valuable class of heterocyclic compounds in modern drug discovery. Their synthesis, rooted in classic organic reactions, has been refined to allow for the creation of diverse molecular libraries. The strategic incorporation of the fluorophenyl moiety has proven to be a successful strategy for enhancing the pharmacological properties of oxazole-based compounds, leading to the development of potent kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. The detailed synthetic protocols, biological data, and pathway diagrams provided in this guide serve as a comprehensive resource for researchers dedicated to the continued exploration and development of this important class of molecules.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2-(2-Fluorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of 2-(2-Fluorophenyl)oxazole and detailed experimental protocols for their determination. As of the date of this publication, specific experimental data for this compound is not publicly available. Therefore, all quantitative data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The oxazole ring is a key structural motif in various biologically active molecules. The introduction of a 2-fluorophenyl substituent can significantly influence the physicochemical properties of the parent oxazole, including its solubility and stability, which are critical parameters for its application in drug development and other scientific research. This guide provides a comprehensive overview of the expected solubility and stability profile of this compound and detailed methodologies for their experimental determination.
Predicted Physicochemical Properties
While specific data is unavailable, the general characteristics of the oxazole ring and the influence of the fluorophenyl group allow for some predictions. Oxazole-containing compounds are generally described as thermally stable.[1] However, they can be susceptible to hydrolysis and photo-oxidation.[1] The fluorine atom on the phenyl ring is expected to increase the lipophilicity of the molecule, which may lead to lower aqueous solubility compared to its non-fluorinated analog.
Solubility Data (Hypothetical)
The following tables present hypothetical solubility data for this compound in various solvents, as would be determined by kinetic and thermodynamic solubility assays.
Table 1: Hypothetical Kinetic Solubility of this compound
| Solvent System (pH 7.4) | Temperature (°C) | Kinetic Solubility (μg/mL) |
| Phosphate Buffered Saline (PBS) | 25 | 15 |
| PBS with 1% DMSO | 25 | 25 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 35 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 50 |
Table 2: Hypothetical Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Thermodynamic Solubility (μg/mL) |
| Water | 25 | 5 |
| Ethanol | 25 | > 1000 |
| Methanol | 25 | > 1000 |
| Dichloromethane | 25 | > 2000 |
| Acetonitrile | 25 | > 1000 |
Stability Data (Hypothetical)
The following table summarizes the hypothetical stability of this compound under various stress conditions as determined by forced degradation studies.
Table 3: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants |
| 0.1 N HCl | 24 hours | 60 | < 5% | Not Applicable |
| 0.1 N NaOH | 24 hours | 60 | ~15% | Hydrolytic products |
| 3% H₂O₂ | 24 hours | 25 | ~10% | Oxidative products |
| Photolytic (ICH Q1B) | 24 hours | 25 | ~20% | Photodegradation products |
| Thermal | 7 days | 80 | < 5% | Not Applicable |
Experimental Protocols
Solubility Determination
The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.[2][3][4][5][6]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of the solutions using a nephelometer or the absorbance at a predetermined wavelength using a UV-Vis plate reader.
-
A calibration curve is generated using solutions of known concentrations to determine the solubility.
-
The thermodynamic solubility assay measures the equilibrium solubility of a compound in a given solvent.[7][8][9]
-
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system with UV detector
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Analyze the concentration of the dissolved compound in the filtrate by a validated HPLC-UV method.
-
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[10][11][12][13][14]
-
General Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions to the stress conditions for a defined period.
-
At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80 °C for 7 days.
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
Visualizations
Figure 1. Workflow for the Kinetic Solubility Assay.
Figure 2. Workflow for the Thermodynamic Solubility Assay.
Figure 3. Logical flow of a Forced Degradation Study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. evotec.com [evotec.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Preliminary In-Vitro Screening of 2-(2-Fluorophenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a representative technical guide for the in-vitro screening of 2-(2-Fluorophenyl)oxazole. As of the latest literature review, specific experimental data for this exact compound is limited in the public domain. Therefore, the quantitative data presented herein is hypothetical and compiled for illustrative purposes based on the known biological activities of structurally related oxazole derivatives. The experimental protocols are based on established and widely used methodologies.
Introduction
Oxazole-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The oxazole ring system is a key structural motif in numerous natural products and synthetic compounds that exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a fluorine atom, as in this compound, can further modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide outlines a preliminary in-vitro screening workflow to evaluate the therapeutic potential of this compound.
In-Vitro Anticancer Activity
The antiproliferative activity of this compound can be assessed against a panel of human cancer cell lines. The MTT assay is a common colorimetric method used to evaluate cell viability and cytotoxicity.[2][3]
Quantitative Data: Cytotoxicity Profile
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| A549 | Lung Carcinoma | 22.5 |
| HeLa | Cervical Cancer | 18.2 |
| HepG2 | Hepatocellular Carcinoma | 25.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of a test compound on adherent cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates, sterile
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[3] Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.[2][3]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.
Visualization: Apoptosis Signaling Pathway
The following diagram illustrates a simplified signaling pathway for apoptosis, a common mechanism of action for anticancer compounds.
Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways.
In-Vitro Antimicrobial Activity
The antimicrobial potential of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a widely used technique for this purpose.[5][6][7]
Quantitative Data: Antimicrobial Profile
The following table presents the hypothetical MIC values for this compound against selected microbial strains.
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 8 |
| Escherichia coli | Gram-negative Bacteria | 16 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 32 |
| Candida albicans | Fungus | 16 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of a test compound using the broth microdilution method.
Materials:
-
This compound
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select isolated colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[6]
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations.[6][8]
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][6][7]
Visualization: Antimicrobial Screening Workflow
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the broth microdilution MIC assay.
In-Vitro Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be investigated by assessing its ability to inhibit key inflammatory enzymes, such as cyclooxygenase-2 (COX-2).
Quantitative Data: COX-2 Inhibition
The following table shows the hypothetical inhibitory activity of this compound on the COX-2 enzyme.
| Enzyme | IC50 (µM) |
| COX-2 | 12.5 |
Experimental Protocol: In-Vitro COX-2 Inhibition Assay
This protocol outlines a method for screening compounds for their ability to inhibit COX-2 activity.
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Heme cofactor
-
Colorimetric or fluorometric probe
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including the test compound and a reference inhibitor (e.g., celecoxib), at the desired concentrations.[9][10]
-
Enzyme and Cofactor Addition: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.[11]
-
Inhibitor Incubation: Add the various concentrations of this compound, the reference inhibitor, or a vehicle control to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[9][11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[9][11]
-
Reaction Incubation and Termination: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C. Stop the reaction by adding a suitable stop solution.[11]
-
Detection: Measure the amount of prostaglandin produced using an appropriate detection method, such as a colorimetric or fluorometric assay.[10][12]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualization: NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and is a common target for anti-inflammatory drugs.[13][14][15][16]
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. NF-κB Signaling Pathway, Inflammation and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to Natural Products Containing Oxazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Natural products featuring the oxazole scaffold represent a structurally diverse and biologically significant class of secondary metabolites. Predominantly isolated from marine organisms such as sponges and cyanobacteria, as well as various microorganisms, these compounds exhibit a remarkable array of potent biological activities, including antitumor, antiviral, antifungal, and antibacterial properties.[1] The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key pharmacophore contributing to the unique chemical properties and therapeutic potential of these molecules.[1][2] This guide provides a comprehensive overview of the core aspects of oxazole-containing natural products, including their biosynthesis, isolation, and biological activities, with a focus on quantitative data and detailed experimental methodologies.
II. Biosynthesis of the Oxazole Scaffold
The biosynthesis of the oxazole ring in natural products is a fascinating process primarily accomplished through two main pathways: non-ribosomal peptide synthetase (NRPS) or ribosome-mediated post-translational modification.[1][3] In both pathways, the core mechanism involves the cyclodehydration of a serine or threonine residue to form an oxazoline intermediate, which is subsequently oxidized to the aromatic oxazole.[3]
A. Generalized Biosynthetic Pathway
The formation of the oxazole moiety is a multi-step enzymatic process. The key transformations are outlined below:
Caption: Generalized biosynthetic pathway for the formation of the oxazole ring in natural products.
B. Biosynthesis of Ulithiacyclamide
Ulithiacyclamide is a cyclic peptide produced by a ribosomal pathway in cyanobacteria. The biosynthetic gene cluster contains genes for a precursor peptide, proteases for cleavage and cyclization, and enzymes for heterocyclization and oxidation.
Caption: Ribosomal biosynthesis of ulithiacyclamide.
III. Isolation and Characterization
The discovery of novel oxazole-containing natural products has been driven by a combination of traditional bioassay-guided fractionation and modern approaches like genome mining.[1]
A. General Experimental Workflow
The isolation of these compounds from their natural sources, particularly marine sponges, is a critical first step. A typical workflow is depicted below:
Caption: General experimental workflow for the isolation of oxazole-containing natural products.
B. Experimental Protocols
-
Extraction: The sponge material is repeatedly extracted with ethanol. The combined extracts are concentrated under reduced pressure.
-
Solvent Partitioning: The resulting aqueous suspension is partitioned successively with hexane, carbon tetrachloride, and 90% methanol. The bioactive fraction, typically the 90% methanol layer, is retained.
-
Chromatography:
-
Silica Gel Chromatography: The active fraction is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol.
-
Reversed-Phase HPLC: Further purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient.
-
-
Characterization: The structure of the isolated calyculins is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
The structure of ulithiacyclamide is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry: High-resolution mass spectrometry provides the molecular formula.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra reveal the number and types of protons and carbons.
-
2D NMR experiments (COSY, HSQC, HMBC) are used to establish the connectivity of the atoms and identify the amino acid residues.
-
NOESY experiments help to determine the stereochemistry of the molecule.
-
-
Chemical Degradation: Acid hydrolysis followed by chiral GC-MS analysis of the resulting amino acids is used to determine their absolute stereochemistry.
IV. Biological Activities and Signaling Pathways
Oxazole-containing natural products exhibit a wide range of potent biological activities. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
A. Quantitative Bioactivity Data
The following table summarizes the biological activities of selected oxazole-containing natural products.
| Compound | Source Organism | Biological Activity | Target/Cell Line | IC₅₀/MIC |
| Calyculin A | Discodermia calyx (sponge) | Cytotoxic, Protein Phosphatase Inhibitor | Protein Phosphatase 1 | 2 nM |
| Protein Phosphatase 2A | 1 nM | |||
| Phorboxazole A | Phorbas sp. (sponge) | Cytostatic, Antifungal | A-549 human lung adenocarcinoma | 1.2 nM |
| NCI-ADR-RES human ovarian sarcoma | 5.1 nM | |||
| P388 murine leukemia | 0.56 nM | |||
| Candida albicans | 0.62 µg/mL | |||
| Diazonamide A | Diazona angulata (ascidian) | Antimitotic | HeLa, U2OS cells | Low nanomolar |
| Ulithiacyclamide | Lissoclinum patella (tunicate) | Cytotoxic | KB cell line | 35 ng/mL |
| Ulithiacyclamide B | Lissoclinum patella (tunicate) | Cytotoxic | KB cell line | 17 ng/mL |
B. Modulation of Signaling Pathways
Calyculin A is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), which are key regulators of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[4] By inhibiting these phosphatases, calyculin A leads to the hyperphosphorylation of various substrate proteins, disrupting normal cellular function.
Caption: Calyculin A inhibits protein phosphatases, leading to hyperphosphorylation and altered cellular responses.
Diazonamide A has been shown to be a potent antimitotic agent that targets ornithine δ-aminotransferase (OAT), a mitochondrial matrix enzyme.[5][6] OAT plays a role in amino acid metabolism, and its inhibition by diazonamide A disrupts mitotic cell division, ultimately leading to apoptosis.[5][6]
Caption: Diazonamide A inhibits OAT, disrupting mitosis and inducing apoptosis.
V. Conclusion
Natural products containing oxazole scaffolds are a rich source of chemical diversity and potent bioactivity. Their complex structures and intriguing mechanisms of action continue to inspire synthetic chemists and drug discovery scientists. The detailed understanding of their biosynthesis, isolation, and biological activities, as presented in this guide, is crucial for the future development of novel therapeutic agents derived from these remarkable natural products. Further research into their specific molecular targets and signaling pathways will undoubtedly unveil new opportunities for therapeutic intervention in a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Iterative-Acting Thioesterase from Polyketide Biosynthesis Accepts Diverse Nucleophilic Alcohols to Yield Oxazole-Containing Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Cyanobactins—ribosomal cyclic peptides produced by cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Oxazole Ring: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold," capable of interacting with a diverse range of biological targets.[3][4] This technical guide provides a comprehensive overview of the medicinal chemistry of oxazole rings, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.
Core Chemical Features and Synthesis
The oxazole nucleus is a planar, π-electron excessive system.[5] The electronegativity of the nitrogen atom renders the C2 position susceptible to nucleophilic attack, while electrophilic substitution preferentially occurs at the electron-rich C5 position.[5] This inherent reactivity, combined with the ability of the nitrogen and oxygen atoms to participate in hydrogen bonding and other non-covalent interactions, underpins the diverse biological activities of oxazole-containing compounds.[1][5]
A variety of synthetic strategies have been developed to construct the oxazole core, each offering distinct advantages in terms of substituent placement and overall efficiency. Key methods include:
-
Robinson-Gabriel Synthesis: This classical method involves the cyclization and dehydration of α-acylamino ketones to yield 2,5-disubstituted oxazoles.[6]
-
Van Leusen Oxazole Synthesis: A versatile approach that utilizes tosylmethylisocyanide (TosMIC) to react with aldehydes, forming 5-substituted oxazoles.[7][8]
-
Bredereck Reaction: This method involves the reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles.[8]
-
Cycloisomerization of Propargyl Amides: A modern and efficient method for the synthesis of polysubstituted oxazoles.[1]
The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship studies aimed at optimizing therapeutic efficacy.
Therapeutic Applications and Mechanisms of Action
Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of several clinically significant drugs.[2][4]
Anti-inflammatory Activity
A prominent example of an oxazole-containing drug is Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID) used in the management of osteoarthritis and rheumatoid arthritis.[8][9] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[3][10] Oxaprozin has IC50 values of 2.2 μM for COX-1 and 36 μM for COX-2.[11]
Anticancer Activity
The oxazole scaffold is a common feature in numerous compounds exhibiting potent anticancer activity. These derivatives exert their effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerases, and protein kinases.[12][13] For instance, certain 1,3-oxazole derivatives have shown inhibitory activity against the Hep-2 cancer cell line, with the most promising compound exhibiting an IC50 value of 60.2μM.[9] The proposed mechanism for some of these compounds involves binding to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics and inducing apoptosis.[9]
Antidiabetic Activity
Aleglitazar is an investigational drug that features an oxazole core and functions as a dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ).[1][14] Activation of PPARγ improves insulin sensitivity and glucose control, while PPARα activation modulates lipid levels.[1][15] Aleglitazar demonstrates high potency with EC50 values of 5 nM for PPARα and 9 nM for PPARγ.[16]
Antimicrobial Activity
Oxazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[5][17] The substitution pattern on the oxazole ring plays a crucial role in determining the antimicrobial spectrum and potency.[2][18] For example, certain amine-linked bis- and tris-heterocycles containing an oxazole moiety have exhibited excellent antibacterial activity, with zones of inhibition of 21 mm against Staphylococcus aureus and 22 mm against Klebsiella pneumoniae.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative oxazole derivatives.
Table 1: Anti-inflammatory Activity of Oxazole Derivatives
| Compound | Target | IC50 (μM) | Reference |
| Oxaprozin | COX-1 | 2.2 | [11] |
| Oxaprozin | COX-2 | 36 | [11] |
| Benzoxazolone Derivative 3d | IL-6 | 5.43 ± 0.51 | [19] |
| Benzoxazolone Derivative 3g | IL-6 | 5.09 ± 0.88 | [19] |
Table 2: Anticancer Activity of Oxazole Derivatives
| Compound | Cell Line | GI50 (μM) | Reference |
| 1,3-Oxazole Derivative | Hep-2 | 60.2 | [9] |
| 1,3-Oxazole Sulfonamide 16 | Leukemia | 0.0488 | [20] |
| 1,3-Oxazole Sulfonamide 18 | Leukemia | 0.0447 | [20] |
Table 3: Antimicrobial Activity of Oxazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Oxazole Derivative 1e | E. coli | 28.1 | [21] |
| Oxazole Derivative 1e | C. albicans | 14 | [21] |
| Oxazole Derivative 4a | C. albicans | 14 | [21] |
Key Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activity of oxazole derivatives.
Carrageenan-Induced Paw Edema Assay (for Anti-inflammatory Activity)
This widely used in vivo model assesses the acute anti-inflammatory potential of a compound.[22][23]
Procedure:
-
Animal Dosing: Administer the test oxazole derivative or vehicle control to rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).[24]
-
Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.[4][23]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).[4]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.[25]
MTT Assay (for Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[26][27]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[28]
-
Compound Treatment: Treat the cells with various concentrations of the oxazole derivative for a specified duration (e.g., 72 hours).[29]
-
MTT Addition: Add MTT solution to each well and incubate for a period (e.g., 1.5-4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.[29]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[27]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Broth Microdilution Method (for Antimicrobial Activity)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][30]
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the oxazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[5]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[5]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[2]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Conclusion and Future Perspectives
The oxazole ring continues to be a highly valuable scaffold in the design and development of novel therapeutic agents. Its versatility allows for the fine-tuning of physicochemical properties and biological activity through targeted synthetic modifications. Future research in this area will likely focus on the development of more selective and potent oxazole derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel biological targets for oxazole-based compounds and the application of advanced computational methods for rational drug design will undoubtedly fuel further innovation in this exciting field of medicinal chemistry.
References
- 1. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Oxaprozin? [synapse.patsnap.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxaprozin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamscience.com [benthamscience.com]
- 14. [PDF] Peroxisome Proliferator-Activated Receptor (PPAR) α/γ Agonist | Semantic Scholar [semanticscholar.org]
- 15. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iajps.com [iajps.com]
- 18. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. inotiv.com [inotiv.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. 4.14. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 25. jddtonline.info [jddtonline.info]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 28. texaschildrens.org [texaschildrens.org]
- 29. MTT (Assay protocol [protocols.io]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Van Leusen Synthesis of 5-Substituted Oxazoles: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Van Leusen oxazole synthesis is a highly efficient and versatile chemical reaction for the synthesis of 5-substituted oxazoles from aldehydes.[1][2][3] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to construct the oxazole ring.[4][5] The oxazole motif is a significant heterocyclic scaffold found in numerous biologically active compounds, making this synthesis a valuable tool in medicinal chemistry and drug development.[5][6] The reaction is known for its operational simplicity, use of readily available starting materials, and tolerance of a wide range of functional groups.[1][2][7]
Reaction Mechanism
The mechanism of the Van Leusen oxazole synthesis is a well-established multi-step process:[4]
-
Deprotonation of TosMIC: A base abstracts the acidic proton from the α-carbon of TosMIC, generating a nucleophilic anion.[5][8][9]
-
Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aldehyde.[4][8][9]
-
Cyclization: The resulting intermediate undergoes a 5-endo-dig intramolecular cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[1][2][8][9]
-
Elimination: The oxazoline intermediate then undergoes a base-promoted elimination of p-toluenesulfinic acid to yield the aromatic 5-substituted oxazole.[3][4][7]
Caption: Reaction mechanism of the Van Leusen oxazole synthesis.
Experimental Workflow
The general experimental workflow for the Van Leusen synthesis of 5-substituted oxazoles is a straightforward process. It involves the reaction of an aldehyde and TosMIC in the presence of a suitable base and solvent, followed by workup and purification of the final product.[4]
Caption: General experimental workflow for the Van Leusen synthesis.
Quantitative Data Summary
The following table summarizes various reaction conditions and reported yields for the synthesis of 5-substituted oxazoles using the Van Leusen reaction.
| Aldehyde Substrate | Base | Solvent | Conditions | Yield (%) | Reference |
| (Het)aryl methyl alcohols/benzyl bromides (in situ oxidation to aldehydes) | aq. alcoholic KOH | T3P®–DMSO or DMSO | Not specified | 61-90 | [1][2] |
| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Not specified | 8 hours | 83 | [2][10] |
| Various aldehydes | Piperidine-appended imidazolium [PAIM][NTf2] | Imidazolium ionic liquids | Not specified | High | [1][2] |
| Pyrimidine derivative (aldehyde) | K₂CO₃ | Methanol | Not specified | High | [1][2] |
| α,β-Unsaturated aldehydes | Not specified | Not specified | Not specified | Good | [1][10] |
| Various aryl aldehydes | K₃PO₄ (2 equiv.) | Isopropanol | Microwave irradiation, 60°C | Moderate to excellent | [5][6] |
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of 5-substituted oxazoles using potassium carbonate as the base in methanol.
Materials:
-
Aldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0-1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 equiv), TosMIC (1.0-1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add methanol to the flask. The amount of solvent should be sufficient to ensure effective stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain it for the required time (typically 2-12 hours). Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 5-substituted oxazole.
-
Conclusion
The Van Leusen synthesis is a robust and reliable method for the preparation of 5-substituted oxazoles. Its broad substrate scope, tolerance of various functional groups, and generally high yields make it an indispensable tool for synthetic and medicinal chemists.[1][2] Variations of the protocol, including the use of different bases, solvents, and microwave assistance, further enhance its versatility and applicability in the synthesis of complex molecules and potential drug candidates.[1][5]
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. varsal.com [varsal.com]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The Robinson-Gabriel synthesis is a powerful and historic organic reaction for the formation of oxazoles through the acid-catalyzed cyclodehydration of α-acylamino ketones.[1][2] First reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, this reaction remains a cornerstone in heterocyclic chemistry, providing access to the oxazole scaffold—a privileged motif in numerous natural products and pharmaceutical agents.[1][2] The 2,4,5-trisubstituted nature of the resulting oxazoles allows for a high degree of molecular diversity, making this synthesis particularly valuable in drug discovery and development.
Applications in Medicinal Chemistry and Drug Development
The oxazole core is a common substructure in a wide range of biologically active compounds, and the Robinson-Gabriel synthesis has been instrumental in the preparation of many such molecules.[2][3] Its applications span various therapeutic areas, including:
-
Anti-diabetic Agents: Lilly Research Laboratories has utilized the Robinson-Gabriel cyclodehydration as a key step in the synthesis of dual PPARα/γ agonists for the potential treatment of type 2 diabetes.[2]
-
Natural Product Synthesis: The synthesis has been employed in the total synthesis of complex natural products containing the oxazole moiety, such as diazonamide A and B, mycalolide A, and (–)-muscoride A.[2]
-
Peptidomimetics: A solid-phase version of the Robinson-Gabriel synthesis has been developed for the creation of 1,3-oxazole-based peptides, which are of interest as peptidomimetics with potential therapeutic applications.[2]
-
Molecular Libraries: The development of one-pot tandem reactions, such as the Ugi/Robinson-Gabriel sequence, has enabled the rapid generation of diverse libraries of 2,4,5-trisubstituted oxazoles for high-throughput screening in drug discovery programs.[3]
Quantitative Data Summary
The efficiency of the Robinson-Gabriel synthesis and its variations is highly dependent on the choice of substrates, cyclodehydrating agents, and reaction conditions. Below is a summary of quantitative data from representative protocols.
Table 1: Comparison of One-Pot Synthesis Protocols
| Method | R² Substituent | R⁴ Substituent | R⁵ Substituent | Yield (%) | Time | Temperature (°C) |
| Friedel-Crafts/Robinson-Gabriel | Phenyl | Methyl | Phenyl | 85 | 2 days | Room Temp |
| Friedel-Crafts/Robinson-Gabriel | Phenyl | Methyl | 4-Methylphenyl | 82 | 2 days | Room Temp |
| Friedel-Crafts/Robinson-Gabriel | 4-Methoxyphenyl | Methyl | Phenyl | 75 | 2 days | Room Temp |
| Tandem Ugi/Robinson-Gabriel | Phenyl | 4-Methoxyphenyl | Cyclohexyl | 72 | 2 h | 60 |
| Tandem Ugi/Robinson-Gabriel | 4-Chlorophenyl | 4-Methoxyphenyl | Cyclohexyl | 75 | 2 h | 60 |
Data sourced from BenchChem Application Notes.[4]
Table 2: Common Cyclodehydrating Agents and Conditions
| Cyclodehydrating Agent | Typical Solvents | Typical Conditions | Advantages | Disadvantages |
| Concentrated Sulfuric Acid (H₂SO₄) | Acetic Anhydride | 90-100°C | Readily available, well-established | Harsh conditions, limited functional group tolerance |
| Polyphosphoric Acid (PPA) | - (often used neat) | High temperature | Effective for less reactive substrates | Harsh conditions, difficult workup |
| Phosphorus Oxychloride (POCl₃) | Dimethylformamide (DMF) | High temperature | Potent dehydrating agent | Corrosive, moisture-sensitive |
| Trifluoroacetic Anhydride (TFAA) | Ethereal (e.g., THF, Dioxane) | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis | Expensive, can be highly reactive |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, high functional group tolerance | Two-step process, expensive reagents |
Data compiled from various sources.[2][5][6]
Reaction Mechanism and Workflows
The following diagrams illustrate the mechanism of the Robinson-Gabriel synthesis and a general experimental workflow.
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Caption: General Experimental Workflow for Robinson-Gabriel Synthesis.
Experimental Protocols
Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles, which can be adapted for 2,4,5-trisubstituted analogs.
Materials:
-
2-Acylamino-ketone (1.0 eq)
-
Acetic anhydride (5-10 mL per gram of substrate)
-
Concentrated sulfuric acid (0.1-0.2 eq)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide (NH₄OH)
-
Organic solvent (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a solution of the 2-acylamino-ketone in acetic anhydride, add concentrated sulfuric acid dropwise at 0°C with stirring.[6]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.[6]
-
Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until the pH is between 7 and 8. Extract the product with an organic solvent like ethyl acetate or dichloromethane three times.[6]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired oxazole.[6]
Protocol 2: Tandem Ugi/Robinson-Gabriel One-Pot Synthesis
This protocol utilizes a four-component Ugi reaction to generate an α-acylamino amide intermediate, which then undergoes an acid-catalyzed Robinson-Gabriel cyclodehydration in the same pot.[3][4]
Materials:
-
Amine (e.g., 2,4-dimethoxybenzylamine) (1.0 eq)
-
Aldehyde or ketone (e.g., arylglyoxal) (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isonitrile (1.0 eq)
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Ugi Reaction: In a round-bottom flask, dissolve the amine in methanol. To this solution, add the aldehyde or ketone, carboxylic acid, and isonitrile. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the Ugi product by TLC.[4][5]
-
Robinson-Gabriel Cyclodehydration: Upon completion of the Ugi reaction, do not isolate the intermediate. Carefully add concentrated sulfuric acid to the reaction mixture. Heat the mixture to 60°C and stir for 2-4 hours, monitoring the cyclodehydration by TLC.[3][4]
-
Workup and Purification: Cool the reaction to room temperature, then carefully quench with ice water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.[5]
Protocol 3: Solid-Phase Robinson-Gabriel Synthesis
This protocol is adapted for solid-phase synthesis, which is particularly useful for combinatorial library generation.[2][7]
Materials:
-
Resin-bound α-acylamino ketone (linked via a benzhydrylic-type linker)
-
Trifluoroacetic anhydride (TFAA)
-
Ethereal solvent (e.g., Dioxane or Tetrahydrofuran (THF))
-
Dichloromethane (DCM) for washing
-
Methanol (MeOH) for washing
Procedure:
-
Resin Swelling: Swell the resin-bound α-acylamino ketone in the chosen ethereal solvent.
-
Cyclization/Cleavage: Treat the swollen resin with a solution of trifluoroacetic anhydride in the ethereal solvent. The reaction is typically stirred at room temperature until completion, which can be monitored by analyzing a cleaved sample from a test portion of the resin.
-
Washing: Filter the resin and wash sequentially with the ethereal solvent, DCM, and MeOH to remove excess reagents and soluble byproducts.
-
Product Isolation: Dry the resin under vacuum. The oxazole product is cleaved from the resin during the cyclization process and is isolated from the filtrate. The filtrate is concentrated, and the crude product is purified as needed.
Modifications and Advancements
While the classical Robinson-Gabriel synthesis is robust, its often harsh conditions can limit its applicability with sensitive functional groups.[5] This has led to the development of several modifications:
-
One-Pot Procedures: Combining the formation of the α-acylamino ketone and the subsequent cyclodehydration into a single pot, such as the Friedel-Crafts/Robinson-Gabriel or the Ugi/Robinson-Gabriel tandem reactions, improves operational simplicity and efficiency.[2][4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions and higher yields by minimizing thermal degradation.[6][8]
-
Milder Cyclodehydrating Agents: The use of reagents like the Burgess reagent or a two-step process involving Dess-Martin periodinane followed by triphenylphosphine and iodine allows for the synthesis of oxazoles under much milder conditions, thus improving functional group tolerance.[2][6]
The continued evolution of the Robinson-Gabriel synthesis underscores its enduring importance in synthetic and medicinal chemistry, providing a versatile and adaptable tool for the construction of complex, biologically active oxazoles.
References
- 1. synarchive.com [synarchive.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
Application Notes and Protocols for 2-(2-Fluorophenyl)oxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-(2-Fluorophenyl)oxazole and its derivatives in medicinal chemistry, with a focus on oncology. While specific data for this compound is limited in publicly available literature, this document extrapolates potential applications and provides detailed experimental protocols based on the activities of structurally similar compounds, particularly those containing an oxazole core and a fluorophenyl moiety.
Introduction to this compound in Drug Discovery
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a fluorine atom onto the phenyl ring, as in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] Derivatives of oxazoles have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
Potential Therapeutic Applications: Kinase Inhibition in Oncology
Based on the known activities of related oxazole-containing compounds, this compound derivatives are promising candidates for development as kinase inhibitors. Key signaling pathways that are often targeted by such compounds include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Oxazole derivatives have been investigated as inhibitors of key kinases within this pathway, such as PI3K and Akt. The inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
References
Application Notes and Protocols for Poly-oxazole Synthesis via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds. Its application in the synthesis of poly-oxazoles is of significant interest, particularly in the development of novel therapeutics and functional materials, as the oxazole motif is a key component in numerous biologically active natural products.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of poly-oxazoles utilizing this palladium-catalyzed cross-coupling methodology.
Introduction
Poly-oxazoles, particularly those with C2-C4' linkages, are found in a variety of natural products exhibiting a wide range of biological activities.[4] The iterative synthesis of these complex structures presents a significant synthetic challenge. The Suzuki-Miyaura cross-coupling reaction has emerged as a robust method for the construction of these molecules due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and environmental compatibility of boronic acid reagents.[5] This approach typically involves the coupling of a halogenated oxazole with an oxazole-boronic acid or boronate ester derivative.
Reaction Principle
The core of the methodology is an iterative two-step process that allows for the sequential addition of oxazole units to a growing chain.[4][6] A common strategy involves the use of a bifunctional oxazole monomer bearing a reactive site for coupling (e.g., a halogen) and a protected functional group that can be converted into a boronic acid or boronate ester for the subsequent coupling step.
A representative iterative strategy for the synthesis of C2-C4' linked poly-oxazoles is outlined below. This process includes a TBS-iodine exchange reaction and a Suzuki-Miyaura cross-coupling reaction with an oxazolylboronate, which facilitates the addition of a bis-oxazole unit in each iteration.[4][6]
Caption: Iterative workflow for poly-oxazole synthesis.
Experimental Protocols
The following protocols are generalized from published procedures and should be adapted and optimized for specific substrates and desired oligomer lengths.
Protocol 1: Synthesis of an Oxazol-4-ylboronate Reagent
This protocol describes the synthesis of a key building block, an oxazol-4-ylboronate, from the corresponding triflate.
Materials:
-
2-Substituted-oxazol-4-yl trifluoromethanesulfonate
-
Bis(pinacolato)diboron (B₂Pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-substituted-oxazol-4-yl trifluoromethanesulfonate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazol-4-ylboronate.
Protocol 2: Iterative Suzuki-Miyaura Cross-Coupling for Poly-oxazole Synthesis
This protocol outlines the iterative coupling of a 2-iodo-oxazole with an oxazolylboronate.
Materials:
-
2-Iodo-oligo-oxazole (1.0 equiv)
-
Oxazol-4-ylboronate (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.2 equiv)
-
Potassium fluoride (KF) (3.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-iodo-oligo-oxazole, oxazol-4-ylboronate, Pd₂(dba)₃, P(o-tol)₃, and KF.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture at 70 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the elongated poly-oxazole.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of poly-oxazoles using the Suzuki-Miyaura cross-coupling.
Table 1: Synthesis of Tris- and Pentakis-oxazoles [4]
| Starting Material | Coupling Partner | Product | Yield (%) |
| Mono-oxazole 12 | Oxazolylboronate 8 | Tris-oxazole 14 | 75 |
| Tris-oxazole iodide 16 | Oxazolylboronate 8 | Pentakis-oxazole 18 | 63 |
Table 2: Synthesis of Tetrakis-oxazole [4]
| Starting Material | Coupling Partner | Product | Yield (%) |
| Bis-oxazole iodide 20 | Oxazolylboronate 8 | Tetrakis-oxazole 22 | 69 |
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting and Optimization
-
Low Yields: Incomplete reactions or low yields can often be attributed to catalyst deactivation, poor quality of reagents or solvents, or suboptimal reaction conditions. Screening different palladium sources, ligands, bases, and solvents is recommended. For instance, the use of potassium fluoride as a base has been found to be effective in these couplings.
-
Side Reactions: Protodeboronation of the boronic acid derivative can be a significant side reaction. Using anhydrous conditions and ensuring a slight excess of the boronic acid reagent can help to mitigate this issue.
-
Purification Challenges: The purification of poly-oxazoles can be challenging due to their increasing polarity and potential for metal contamination. Careful column chromatography and, if necessary, treatment with a palladium scavenger may be required.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and modular approach for the synthesis of poly-oxazoles. The iterative nature of the strategy allows for the controlled construction of oligomers of varying lengths. The protocols and data presented herein serve as a guide for researchers in the field of organic synthesis and drug discovery to utilize this powerful methodology for the creation of complex oxazole-containing molecules. Further optimization of reaction conditions for specific substrates will likely lead to even more efficient and high-yielding syntheses.
References
- 1. Cross-coupling reactions towards the synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-coupling reactions towards the synthesis of natural products | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
Application of 2-(2-Fluorophenyl)oxazole Derivatives in the Development of Anticancer Agents
Disclaimer: Direct experimental data on the anticancer applications of 2-(2-Fluorophenyl)oxazole is limited in the currently available public literature. The following application notes and protocols are based on studies of closely related fluorophenyl-substituted heterocyclic compounds and general findings for oxazole derivatives as anticancer agents. Researchers should use this information as a guideline and optimize protocols for their specific this compound derivative.
Introduction
Oxazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects. The incorporation of a fluorophenyl group can enhance the metabolic stability and cell permeability of these compounds, making them attractive candidates for drug development. While research on the specific molecule this compound is not extensively documented, studies on analogous structures suggest that this class of compounds may exert its anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and disruption of microtubule dynamics.[1] This document provides an overview of the potential applications and suggested experimental protocols for evaluating the anticancer properties of this compound and its derivatives.
Potential Mechanisms of Action
Oxazole derivatives have been shown to target multiple pathways in cancer cells to exert their cytotoxic effects. The presence of the fluorophenyl moiety can influence the potency and selectivity of these interactions. Potential mechanisms include:
-
Induction of Apoptosis: Many oxazole-containing compounds have been reported to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[2]
-
Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the STAT3 and microtubule systems, are known targets of oxazole derivatives.[1]
-
Enzyme Inhibition: Topoisomerases and protein kinases are other potential targets for this class of compounds.[1]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative fluorophenyl-containing heterocyclic compounds against various human cancer cell lines. This data can serve as a benchmark for evaluating the potency of novel this compound derivatives.
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-(Fluorophenyl)-1H-benzimidazole | A549 (Lung Carcinoma) | MTT | 0.377 | [3] |
| A498 (Kidney Carcinoma) | MTT | 0.377 | [3] | |
| HeLa (Cervical Cancer) | MTT | 0.188 | [3] | |
| A375 (Melanoma) | MTT | 0.377 | [3] | |
| HepG2 (Liver Cancer) | MTT | 0.188 | [3] | |
| Sulfamethoxazole & 1-(2-fluorophenyl) piperazine | MDA-MB-231 (Breast Cancer) | MTT | 16.98 - 17.33 | [2] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route for 2-phenyloxazoles involves the reaction of a phenacyl halide with a formamide or the cyclization of an N-acyl-α-amino acid. For the synthesis of this compound, a common method is the reaction of 2-fluoro-α-bromoacetophenone with formamide.
Protocol: Synthesis of this compound
-
To a solution of 2-fluoro-α-bromoacetophenone (1 mmol) in formamide (10 mL), add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture at 120-150°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface using Annexin V-FITC and the loss of membrane integrity using propidium iodide (PI).
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Visualizations
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the study of this compound derivatives as anticancer agents.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
Application Notes and Protocols for 2-(2-Fluorophenyl)oxazole in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The 2-phenyloxazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The combination of these two features in 2-(2-Fluorophenyl)oxazole results in a valuable intermediate for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The ortho-fluorine substitution on the phenyl ring can influence the molecule's conformation and electronic properties, providing a strategic vector for modulating interactions with biological targets. This document provides detailed application notes and protocols for the synthesis and potential elaboration of this key intermediate.
Application Note: A Scaffold for Kinase Inhibitors
The this compound core is an attractive scaffold for the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The oxazole ring can participate in hydrogen bonding, while the fluorophenyl group can engage in hydrophobic and van der Waals interactions. Further functionalization at the C4 and C5 positions of the oxazole ring allows for the introduction of substituents that can target specific regions of the kinase domain, thereby improving potency and selectivity.
A common synthetic strategy involves the initial synthesis of the this compound core, followed by selective functionalization to build the final API. For instance, a C-H activation or metal-catalyzed cross-coupling reaction can be employed to introduce a variety of functional groups at the C4 or C5 position, enabling rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of this compound via Van Leusen Reaction
The Van Leusen oxazole synthesis is a reliable method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). This protocol outlines the synthesis of the title intermediate from 2-fluorobenzaldehyde.[1][2][3]
Reaction Scheme:
-
Reactants: 2-Fluorobenzaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium Carbonate (K₂CO₃)
-
Solvent: Methanol (MeOH)
-
Product: this compound
Materials:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add tosylmethyl isocyanide (1.1 mmol).
-
Add potassium carbonate (2.0 mmol) to the mixture in one portion.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Hypothetical C-H Arylation of this compound
This protocol describes a hypothetical subsequent step for functionalizing the intermediate at the C5 position via a palladium-catalyzed direct C-H arylation, a common strategy in medicinal chemistry to elaborate core scaffolds.
Reaction Scheme:
-
Reactants: this compound, Aryl Bromide (e.g., 4-bromo-N,N-dimethylaniline), Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., K₂CO₃)
-
Solvent: Dioxane
-
Product: 5-(4-(Dimethylamino)phenyl)-2-(2-fluorophenyl)oxazole
Materials:
-
This compound (1.0 eq)
-
4-Bromo-N,N-dimethylaniline (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
-
XPhos (0.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Celatom® or Diatomaceous Earth
-
Ethyl acetate
-
Brine
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), 4-bromo-N,N-dimethylaniline (1.2 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.1 mmol), and potassium carbonate (2.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C in an oil bath for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celatom® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C5-arylated oxazole.
Data Presentation
The following table summarizes representative yields for the synthesis of 2-aryl oxazoles using the Van Leusen reaction with various aromatic aldehydes, demonstrating the general applicability of the method described in Protocol 1.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyloxazole | ~85% |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)oxazole | ~82% |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)oxazole | ~88% |
| 4 | 2-Fluorobenzaldehyde | This compound | ~75-85% (Expected) |
| 5 | 3-Pyridinecarboxaldehyde | 2-(Pyridin-3-yl)oxazole | ~78% |
Note: Yields are based on literature precedents for similar reactions and may vary depending on specific reaction conditions and scale.
Visualizations
Caption: Synthetic workflow for the preparation and functionalization of this compound.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by a kinase inhibitor.
References
Illuminating the Building Blocks of Life: Protocols for Synthesizing Fluorescent Oxazole Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fluorescent oxazole derivatives have emerged as a pivotal class of molecules in biomedical research and drug development. Their inherent fluorescence, coupled with the versatility of the oxazole scaffold for chemical modification, allows for the creation of sophisticated molecular probes. These probes can be tailored to target specific cellular organelles, report on enzymatic activity, and elucidate complex signaling pathways, making them invaluable tools for cellular imaging and high-throughput screening.
This document provides a comprehensive guide to the synthesis and application of fluorescent oxazole derivatives. It includes detailed experimental protocols for key synthetic methods, a compilation of quantitative photophysical data to aid in the selection of appropriate fluorophores, and workflows for their application in cellular imaging and enzyme activity assays.
Key Synthetic Routes to Fluorescent Oxazoles
Several synthetic strategies are employed to construct the oxazole core, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. The choice of method often depends on the desired substitution pattern on the oxazole ring.
Van Leusen Oxazole Synthesis
A versatile method for the synthesis of 5-substituted or 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2]
Robinson-Gabriel Oxazole Synthesis
This classical method involves the cyclization and dehydration of α-acylamino ketones to yield 2,5-diaryloxazoles.[3][4][5]
Fischer Oxazole Synthesis
A method for synthesizing 2,5-disubstituted oxazoles through the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous acid.[6][7]
Data Presentation: Photophysical Properties of Fluorescent Oxazole Derivatives
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following tables summarize key data for a selection of fluorescent oxazole derivatives, facilitating comparison and informed decision-making.
| Compound/Derivative Class | Synthesis Method | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| 2,5-Diphenyloxazole (PPO) | Robinson-Gabriel | 365 | 420 | 55 | 0.83 | [8] |
| 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole | Not Specified | 365 | 430 | 65 | 0.93 | [8] |
| Oxazole Yellow | Not Specified | 475 | 505 | 30 | ~0.01 (free), >0.1 (bound to DNA) | [9] |
| Naphthoxazole Derivatives | Debus-Radziszewski | ~340-360 | ~430-460 | ~90-100 | Low in solution | [10] |
| Oxazolo[5,4‐b]quinoline Derivatives | Friedel‐Crafts/Robinson‐Gabriel | ~360-440 | ~390-520 | ~30-80 | up to 0.46 | [11] |
| Oxazoyl-triphenylamine Derivatives | Not Specified | ~390-420 | ~500-550 | ~110-130 | <0.005 (free), up to 0.28 (bound to DNA) | [12] |
Experimental Protocols
Protocol 1: Van Leusen Synthesis of 5-Substituted Oxazoles[1][14]
This protocol describes the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC.
Materials:
-
Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Methanol (MeOH)
-
Stainless-steel pressure reactor
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Suspend the aldehyde (0.6 mmol, 1 eq), TosMIC (1.1 eq), and K₂CO₃ (2.5 eq) in MeOH (0.1 M) in a stainless-steel pressure reactor.
-
Seal the reactor and heat the reaction mixture. Reaction times are significantly reduced under pressure, often to around 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reactor to room temperature and carefully release the pressure.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5-substituted oxazole.
Protocol 2: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles[4][15]
This protocol outlines a classic method for synthesizing 2,5-disubstituted oxazoles.
Materials:
-
2-Acylamino-ketone (1.0 eq)
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Standard glassware for organic synthesis, including a reflux condenser
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Solvents for extraction (e.g., ethyl acetate) and purification
Procedure:
-
To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C in an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 90-100°C and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Cellular Imaging with Organelle-Targeting Oxazole Probes[16][17][18][19][20]
This protocol provides a general workflow for staining and imaging specific organelles in live cells using a fluorescent oxazole probe.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescent oxazole probe with an organelle-targeting moiety
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters for the chosen probe
Procedure:
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
Prepare a stock solution of the fluorescent oxazole probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but is often in the low micromolar range.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a sufficient time to allow for probe uptake and localization to the target organelle (typically 15-60 minutes).
-
(Optional) For co-localization studies, a commercially available organelle-specific stain can be added during or after the incubation with the oxazole probe.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the oxazole probe.
Protocol 4: In Vitro Caspase Activity Assay Using a Fluorogenic Oxazole Probe
This protocol describes how to measure the activity of a caspase enzyme in vitro using a "turn-on" fluorescent oxazole probe.
Materials:
-
Fluorogenic oxazole-based caspase substrate
-
Purified active caspase enzyme
-
Caspase assay buffer (specific to the enzyme)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the active caspase enzyme in the assay buffer to create a standard curve.
-
Prepare a working solution of the fluorogenic oxazole probe in the assay buffer.
-
In a 96-well black microplate, add the assay buffer to all wells.
-
Add the different concentrations of the caspase enzyme to the respective wells. Include a negative control with no enzyme.
-
Initiate the reaction by adding the fluorogenic oxazole probe to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved (fluorescent) probe using a fluorescence plate reader.
-
Plot the fluorescence intensity against the enzyme concentration to generate a standard curve and determine the enzyme activity in unknown samples.
Visualizing the Logic: Diagrams and Pathways
Structure-Property Relationship in Fluorescent Oxazoles
The fluorescent properties of oxazole derivatives can be rationally tuned by modifying their chemical structure. This diagram illustrates the general relationship between structural modifications and the resulting photophysical properties.
Caption: Structure-Property Relationship in Fluorescent Oxazoles.
Experimental Workflow for Synthesis and Application of Fluorescent Oxazole Probes
This diagram outlines the general workflow from the synthesis of a fluorescent oxazole derivative to its application in cellular imaging.
Caption: Experimental Workflow for Fluorescent Oxazole Probes.
Caspase Activation Signaling Pathway in Apoptosis
Fluorescent oxazole probes can be designed to detect the activity of key enzymes in signaling pathways, such as the caspases involved in apoptosis. This diagram illustrates the extrinsic and intrinsic pathways of caspase activation.[13][14][15][16][17]
Caption: Caspase Activation Pathways in Apoptosis.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. scribd.com [scribd.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence property of oxazole yellow-linked oligonucleotide. Triple helix formation and photocleavage of double-stranded DNA in the presence of spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biori.periodikos.com.br [biori.periodikos.com.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. anygenes.com [anygenes.com]
- 17. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Fluorophenyl)oxazole in Anti-Inflammatory Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(2-Fluorophenyl)oxazole as a scaffold in the design of novel anti-inflammatory agents. The following sections detail its proposed mechanism of action, protocols for its synthesis and biological evaluation, and representative data.
Introduction
Inflammation is a complex biological response implicated in numerous diseases. The oxazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting significant anti-inflammatory properties. The introduction of a 2-fluorophenyl substituent to the oxazole ring presents an interesting candidate for investigation, potentially modulating activity and pharmacokinetic properties. This document outlines the rationale and experimental procedures for exploring the anti-inflammatory potential of this compound.
Proposed Mechanism of Action
Based on the current understanding of related heterocyclic compounds, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. The primary proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, and the suppression of pro-inflammatory cytokine production via the NF-κB and p38 MAPK signaling pathways.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the anti-inflammatory activity of this compound, based on typical results for analogous compounds.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.45 | 33.8 |
| Celecoxib (Reference) | 15.0 | 0.05 | 300 |
| Ibuprofen (Reference) | 2.5 | 10.0 | 0.25 |
Table 2: In Vitro Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Nitric Oxide (NO) IC₅₀ (µM) | IL-6 Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM |
| This compound | 8.5 | 65.2 | 72.8 |
| Dexamethasone (Reference) | 1.2 | 85.4 | 90.1 |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | 0 |
| This compound (10 mg/kg) | 35.4 |
| This compound (20 mg/kg) | 58.2 |
| Indomethacin (10 mg/kg, Reference) | 65.7 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Van Leusen Reaction
This protocol describes a common method for oxazole synthesis.
Materials:
-
2-Fluorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add tosylmethyl isocyanide (1.05 eq).
-
Add potassium carbonate (1.5 eq) portion-wise to the mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This fluorometric assay determines the inhibitory activity of the test compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
This compound
-
Reference inhibitors (Celecoxib, Ibuprofen)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, heme, the COX enzyme (either COX-1 or COX-2), and the fluorometric probe.
-
Add serial dilutions of the this compound or reference inhibitors to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity kinetically for 10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for ADHP).
-
Calculate the rate of reaction for each concentration.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol assesses the ability of the compound to inhibit the production of pro-inflammatory mediators in a cell-based model.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT reagent for cell viability assay
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a reference drug control (e.g., Dexamethasone).
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate for 15 minutes. Measure the absorbance at 540 nm.
-
Cytokine Measurement (TNF-α and IL-6): Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: After collecting the supernatant, perform an MTT assay on the remaining cells to assess any potential cytotoxicity of the compound.
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the compound relative to the LPS-only control.
Protocol 4: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard acute inflammation model in rodents.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% w/v in saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (reference drug)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound (e.g., 10 and 20 mg/kg), vehicle, or indomethacin (10 mg/kg) orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Calculate the percentage of paw edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Protocol 5: Western Blot Analysis for NF-κB and p38 MAPK Signaling
This protocol investigates the effect of the compound on key inflammatory signaling pathways.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 3 for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. β-actin is used as a loading control.
Visualizations
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory activity.
Application Notes and Protocols for the Quantification of 2-(2-Fluorophenyl)oxazole
These application notes provide detailed methodologies for the quantitative analysis of 2-(2-Fluorophenyl)oxazole, a heterocyclic aromatic compound of interest to researchers, scientists, and drug development professionals. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are based on established methods for analogous compounds and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a reliable and accessible approach for the quantification of this compound in bulk materials and simple formulations.
Experimental Protocol
1. Chromatographic Conditions:
A reverse-phase HPLC (RP-HPLC) method is employed to separate this compound from potential impurities based on its hydrophobicity.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
2. Preparation of Standard Solutions:
-
Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Sample Weighing: Accurately weigh a sample powder equivalent to approximately 10 mg of this compound.
-
Dissolution: Transfer the weighed sample to a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following tables summarize the expected performance characteristics of the HPLC-UV method, extrapolated from validated methods for similar aromatic compounds.[1]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Anticipated Range |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
| Limit of Detection (LOD) | ~0.02 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL |
Experimental Workflow
Caption: HPLC-UV workflow for this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, an LC-MS/MS method is recommended.
Experimental Protocol
1. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ for this compound |
| Product Ions (m/z) | To be determined by infusion of a standard solution |
| Nebulizer Gas | Nitrogen |
| Drying Gas | Nitrogen |
| Capillary Voltage | To be optimized |
| Collision Energy | To be optimized |
3. Sample Preparation (for Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter through a 0.22 µm syringe filter into an LC-MS vial.
Data Presentation
The following table summarizes the anticipated performance characteristics for a validated LC-MS/MS method.[1][2][3]
Table 3: Anticipated LC-MS/MS Method Performance
| Parameter | Anticipated Range |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | ~0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 - 5 ng/mL |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound in plasma.
References
Application Note: A Scalable and Efficient Synthesis of 2-(2-Fluorophenyl)oxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxazole scaffolds are privileged structures in medicinal chemistry and materials science. 2-(2-Fluorophenyl)oxazole is a valuable building block for the synthesis of more complex molecules in drug discovery and development. This application note provides a detailed, scalable experimental procedure for the synthesis of this compound via the Van Leusen oxazole synthesis. This method is known for its operational simplicity, use of readily available starting materials, and generally high yields, making it amenable to large-scale production.[1][2] The protocol details both a laboratory-scale synthesis for initial investigation and a scaled-up procedure suitable for producing larger quantities of the target compound.
Reaction Scheme The synthesis proceeds via a one-pot [3+2] cycloaddition reaction between 2-fluorobenzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.[1]
Experimental Protocols
This section provides detailed methodologies for both a small-scale laboratory synthesis and a larger, scaled-up procedure.
Materials and Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | Form | Notes |
| 2-Fluorobenzaldehyde | 124.11 | Liquid | Starting Material |
| Tosylmethyl Isocyanide (TosMIC) | 195.24 | Solid | Reagent |
| Potassium Carbonate (K₂CO₃) | 138.21 | Solid | Base |
| Methanol (MeOH) | 32.04 | Liquid | Solvent |
| Dichloromethane (DCM) | 84.93 | Liquid | Extraction Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | Liquid | Eluent/Recrystallization |
| Hexane | 86.18 | Liquid | Eluent/Recrystallization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Solid | Drying Agent |
| Silica Gel | - | Solid | For Column Chromatography |
| Round-bottom flask | - | Glassware | Lab Scale |
| Jacketed Glass Reactor | - | Equipment | Scale-Up |
| Magnetic Stirrer/Stir Bar | - | Equipment | Lab Scale |
| Overhead Mechanical Stirrer | - | Equipment | Scale-Up |
| Reflux Condenser | - | Glassware | Both |
| Separatory Funnel | - | Glassware | Both |
| Rotary Evaporator | - | Equipment | Both |
| Buchner Funnel & Flask | - | Glassware | Scale-Up |
Protocol 1: Laboratory-Scale Synthesis (10 mmol)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Tosylmethyl isocyanide (TosMIC) (2.15 g, 11.0 mmol, 1.1 equiv) and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Add methanol (40 mL) to the flask. Begin stirring the suspension. Add 2-fluorobenzaldehyde (1.24 g, 1.05 mL, 10.0 mmol, 1.0 equiv) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the resulting residue, add water (30 mL) and extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a pure solid.
Protocol 2: Scaled-Up Synthesis (500 mmol)
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with Tosylmethyl isocyanide (TosMIC) (107.5 g, 550 mmol, 1.1 equiv) and potassium carbonate (138.2 g, 1000 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Add methanol (2.0 L) to the reactor. Begin vigorous mechanical stirring to ensure good mixing of the solids. Add 2-fluorobenzaldehyde (62.0 g, 52.5 mL, 500 mmol, 1.0 equiv) to the suspension via an addition funnel over 15-20 minutes. A slight exotherm may be observed; maintain the internal temperature below 30 °C.
-
Reaction: After the addition is complete, heat the reactor contents to reflux (approx. 65 °C) using a circulating oil bath or steam. Maintain a gentle reflux for 3-5 hours. Monitor the reaction by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent to about one-third of the initial volume using a rotary evaporator or by distillation under atmospheric pressure. Cool the concentrated slurry in an ice bath for 1-2 hours.
-
Filtration: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 250 mL) to remove inorganic salts, followed by a wash with a small amount of cold methanol to remove colored impurities.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum at 40 °C to a constant weight to yield pure this compound.
Data Summary and Comparison
The following table summarizes the key parameters for both the laboratory and scaled-up procedures, highlighting the adjustments necessary for a larger scale.
| Parameter | Laboratory Scale | Scaled-Up Procedure | Key Considerations for Scale-Up |
| Scale (mmol) | 10 | 500 | 50x increase |
| 2-Fluorobenzaldehyde | 1.24 g (1.05 mL) | 62.0 g (52.5 mL) | Controlled addition to manage exotherm. |
| TosMIC | 2.15 g | 107.5 g | Ensure adequate stirring to suspend solid. |
| Potassium Carbonate | 2.76 g | 138.2 g | Use a fine powder for better reactivity. |
| Solvent (Methanol) | 40 mL | 2.0 L | Maintain similar concentration (~0.25 M). |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Essential for efficient heat/mass transfer. |
| Reaction Time | 2-4 hours | 3-5 hours | May be slightly longer due to mixing/heating rates. |
| Work-up | Liquid-Liquid Extraction | Distillative concentration & slurry wash | Avoids large volume extractions. |
| Purification | Column Chromatography | Recrystallization | Chromatography is impractical at this scale. |
| Expected Yield | 75-90% | 70-85% | Yield may be slightly lower due to handling losses. |
Visualized Experimental Workflow and Mechanism
The following diagrams illustrate the scaled-up workflow and the underlying reaction mechanism.
Caption: Workflow for the scaled-up synthesis of this compound.
Caption: Simplified logical diagram of the Van Leusen oxazole synthesis mechanism.[1]
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(2-Fluorophenyl)oxazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2-(2-Fluorophenyl)oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing 2-substituted oxazoles like this compound are variations of cyclodehydration reactions. Key routes include:
-
Robinson-Gabriel Synthesis: This classic method involves the intramolecular cyclization and dehydration of an N-acyl-α-aminoketone precursor using a strong dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[1][2][3]
-
From β-Hydroxy Amides: Cyclodehydration of β-hydroxy amides using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor provides a mild and efficient route to the corresponding oxazoline, which can then be oxidized to the oxazole.[4]
-
Van Leusen Oxazole Synthesis: This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions, which is particularly useful for synthesizing 5-substituted oxazoles.[5]
-
From α-Haloketones: The reaction of an α-haloketone with a primary amide can also yield the oxazole structure.[2][3]
Q2: Why is the choice of dehydrating agent critical in the Robinson-Gabriel synthesis?
A2: The dehydrating agent is crucial as it facilitates the final ring-closing (cyclodehydration) step. The agent's strength and the reaction conditions can significantly impact yield and purity. Strong acids like H₂SO₄ are effective but can cause degradation if not controlled. Other reagents like POCl₃ can lead to side reactions, such as Vilsmeier-Haack formylation if DMF is used as a solvent, resulting in unwanted formyl groups on electron-rich aromatic rings.[1]
Q3: Can I use microwave-assisted synthesis for this reaction?
A3: Yes, microwave-assisted organic synthesis (MAOS) can be a valuable tool for optimizing oxazole synthesis. It often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles by ensuring rapid and uniform heating.
Q4: What are the typical purification methods for this compound?
A4: Standard purification involves an aqueous workup to neutralize the acid and remove water-soluble impurities, followed by extraction with an organic solvent (e.g., ethyl acetate). The final purification is typically achieved by silica gel column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction. 2. Ineffective dehydrating agent. 3. Degradation of starting material or product. 4. Poor quality of starting materials. | 1. Increase reaction time or temperature. Monitor reaction progress using TLC. 2. Switch to a different dehydrating agent (see Table 1). Consider milder reagents like DAST if the substrate is sensitive.[4] 3. Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if substrates are air-sensitive. 4. Verify the purity of the N-acyl-α-aminoketone precursor by ¹H NMR or LC-MS before starting. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high. 2. Side reaction with solvent or reagent (e.g., Vilsmeier-Haack).[1] 3. Polymerization of starting materials. | 1. Reduce the reaction temperature and monitor carefully. 2. If using POCl₃, avoid DMF as a solvent to prevent formylation.[1] Consider alternative dehydrating agents. 3. Ensure slow addition of reagents and maintain the recommended temperature. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous phase. 2. Formation of an emulsion during workup. 3. Product co-elutes with impurities during chromatography. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency. 2. Add a small amount of brine or filter the mixture through a pad of Celite. 3. Optimize the solvent system for column chromatography. Try a gradient elution or switch to a different solvent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). |
| Reaction Does Not Start | 1. Dehydrating agent is not active. 2. Insufficient activation energy. | 1. Use a fresh bottle of the dehydrating agent. 2. Gently warm the reaction mixture to the recommended starting temperature. |
Optimized Reaction Conditions (Data Summary)
The following table summarizes various dehydrating agents used in analogous Robinson-Gabriel syntheses, which can be adapted for this compound. The precursor is assumed to be N-(2-amino-1-(2-fluorophenyl)ethyl)benzamide or a similar N-acyl-α-aminoketone.
Table 1: Comparison of Dehydrating Agents for Oxazole Synthesis
| Dehydrating Agent | Typical Conditions | Reported Yield (Analogues) | Remarks |
| Conc. H₂SO₄ | 60 °C, 2-4 h | ~72% | Effective and common. Requires careful temperature control to prevent charring.[1] |
| POCl₃ in DMF | 80 °C, 2 h | Variable | Prone to Vilsmeier-Haack side reaction, causing formylation of aromatic rings.[1] |
| TFAA in DCM | Room Temp, 16 h | Trace amounts | Generally not effective for this transformation under these conditions.[1] |
| DAST / Deoxo-Fluor | -78 °C to -20 °C | Good to Excellent | Milder conditions, suitable for sensitive substrates. Primarily for cyclizing β-hydroxy amides.[4] |
Detailed Experimental Protocol
Robinson-Gabriel Synthesis of this compound
This protocol describes the cyclodehydration of a suitable N-acyl-α-aminoketone precursor.
Materials:
-
N-(2-(2-fluorophenyl)-2-oxoethyl)acetamide (or other appropriate amide precursor)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
1N Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the N-acyl-α-aminoketone precursor (1.0 eq) in concentrated sulfuric acid (approx. 10 mL per 1 mmol of substrate).
-
Heating: Place the flask in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with EtOAc, and analyzing by TLC.
-
Quenching and Neutralization: Once the reaction is complete, cool the flask in an ice-water bath. Carefully and slowly add ethyl acetate (30 mL), followed by the dropwise addition of 1N NaOH solution until the pH is neutral (pH ~7). Perform this step slowly as the neutralization is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, using a suitable eluent system such as a gradient of Hexane/Ethyl Acetate to afford the pure this compound.
Visual Guides
Experimental Workflow
References
- 1. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Robinson-Gabriel Oxazole Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Robinson-Gabriel oxazole synthesis, with a specific focus on improving reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, providing targeted solutions to enhance your experimental outcomes.
Question 1: My reaction yield is consistently low, and I'm observing significant charring or tar-like byproduct formation. What is the likely cause?
Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your specific substrate. The strong acids traditionally used for the cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can lead to decomposition and polymerization, especially at elevated temperatures.[1]
Recommended Solutions:
-
Select a Milder Dehydrating Agent: Replace strong mineral acids with alternative reagents that operate under milder conditions. Polyphosphoric acid (PPA) can sometimes offer better yields than sulfuric acid. Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often much cleaner.[1]
-
Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and the minimization of substrate decomposition.[1]
-
Reduce Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing the thermal degradation of the substrate.[1]
Question 2: I am struggling with an incomplete reaction, even after extended periods. How can I drive the reaction to completion without generating byproducts?
Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met under the current conditions, or the chosen dehydrating agent is not sufficiently potent for your substrate.[1]
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]
-
Switch to a More Powerful Dehydrating Agent: If using a very mild agent, consider switching to a slightly stronger one. For instance, if TFAA is ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[1]
-
Employ Microwave Heating: As mentioned previously, microwave synthesis is highly effective at accelerating slow reactions. The focused energy input can often drive the reaction to completion more efficiently.[1]
Question 3: My starting 2-acylamino-ketone seems to be degrading before the desired cyclization occurs. How can this be prevented?
Answer: The 2-acylamino-ketone precursors can be sensitive to the reaction conditions, particularly to hydrolysis under strongly acidic conditions before the intramolecular cyclization can take place.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in the starting material. Ensure all solvents and reagents are thoroughly dried.
-
Use a Milder Dehydrating Agent: For sensitive substrates, consider using reagents that do not require strongly acidic conditions, such as triphenylphosphine/iodine or the Burgess reagent.[2]
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Robinson-Gabriel synthesis?
A1: The reaction begins with the protonation of the keto-carbonyl oxygen by the acid catalyst, which makes the carbon more electrophilic. The amide carbonyl oxygen then acts as a nucleophile, attacking the activated keto-carbonyl carbon to form a five-membered ring intermediate (an oxazoline derivative). Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring.
Q2: Are there any "greener" or more modern alternatives to the classical conditions?
A2: Yes, several modern methods aim to be more environmentally friendly and efficient. Microwave-assisted synthesis significantly reduces reaction times and energy consumption.[1] Additionally, the development of milder reagents, like the Dess-Martin/PPh₃/I₂ system, avoids the use of harsh, corrosive acids.[3] Solid-phase synthesis versions have also been developed, which can simplify purification.[3]
Q3: How is the 2-acylamino-ketone starting material typically synthesized?
A3: The requisite 2-acylamino-ketone starting material is commonly synthesized via the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base like pyridine.[3]
Data Presentation
The choice of cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following tables summarize common reagents and their typical reaction conditions, along with a comparison of reported yields for specific substrates.
Table 1: Common Cyclodehydrating Agents and Their Reaction Conditions
| Dehydrating Agent | Typical Solvent(s) | Typical Temperature | Key Advantages & Disadvantages |
| Sulfuric Acid (H₂SO₄) | Acetic Anhydride, Neat | 90-100°C | Advantages: Inexpensive, readily available. Disadvantages: Harsh conditions, can lead to charring and low yields for sensitive substrates. |
| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Advantages: Often gives higher yields than H₂SO₄. Disadvantages: High viscosity, difficult to stir, challenging workup. |
| Phosphorus Oxychloride (POCl₃) | Pyridine, DMF | Reflux | Advantages: Effective for many substrates. Disadvantages: Can lead to chlorinated byproducts, difficult workup. |
| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temp to Reflux | Advantages: Mild conditions, suitable for solid-phase synthesis.[3][4] Disadvantages: Expensive, can be too reactive for some substrates. |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Advantages: Very mild, high functional group tolerance.[3] Disadvantages: Two-step process, expensive reagents. |
| Burgess Reagent | THF, Benzene | 50-80°C (often under microwave) | Advantages: Mild, neutral conditions, clean conversions. Disadvantages: Expensive, moisture-sensitive. |
Table 2: Comparative Yields of Oxazole Synthesis
| Starting Material | Dehydrating Agent | Conditions | Yield (%) | Reference |
| Ugi Product 5a | H₂SO₄ | 60°C, 2 h | 72 | [5] |
| Ugi Product 5a | 10% TFAA in DCM | Room Temp, 16 h | Trace | [5] |
| Benzaldehyde & TosMIC | K₃PO₄ (Microwave) | IPA, 65°C, 8 min | 96 | |
| 4-Chlorobenzaldehyde & TosMIC | K₃PO₄ (Microwave) | IPA, 65°C, 8 min | 94 | |
| N-(1-oxo-1-phenylpropan-2-yl)acetamide | H₂SO₄ in Ac₂O | 90-100°C | Not specified |
Experimental Protocols
Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mild, Two-Step Synthesis via Dess-Martin Oxidation and PPh₃/I₂ Cyclodehydration
This protocol is suitable for substrates with sensitive functional groups.[3]
-
Step A: Dess-Martin Oxidation
-
Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.
-
-
Step B: PPh₃/I₂ Cyclodehydration
-
Preparation: Dissolve the crude β-keto amide from Step A in an anhydrous solvent such as acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.
-
Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[1]
-
Protocol 3: TFAA-Mediated Synthesis
This protocol utilizes trifluoroacetic anhydride as a milder dehydrating agent.
-
Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in an anhydrous ethereal solvent such as THF or dioxane under an inert atmosphere.
-
Reaction: Add trifluoroacetic anhydride (1.5-2.0 eq) dropwise to the solution at room temperature. The reaction may be heated to reflux if necessary. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Visualizations
References
Common side reactions in oxazole synthesis and their avoidance
Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of oxazoles. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) for common oxazole synthesis methodologies.
General Troubleshooting
Before diving into specific synthesis methods, here is a general workflow for troubleshooting common issues in oxazole synthesis.
Caption: General troubleshooting workflow for oxazole synthesis.
Robinson-Gabriel Oxazole Synthesis: Troubleshooting Guide
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles. Common issues include low yields and the formation of byproducts due to the harsh reaction conditions often employed.
FAQs and Troubleshooting
Q1: I am observing a low yield and significant tar formation in my Robinson-Gabriel synthesis. What is the likely cause?
A1: This often indicates that the reaction conditions, particularly the strength of the dehydrating agent and the temperature, are too harsh for your substrate, leading to decomposition and polymerization.[1]
-
Recommendation:
-
Use a milder dehydrating agent: Instead of concentrated sulfuric acid, consider using polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or the Burgess reagent.[1]
-
Optimize temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing decomposition.[1]
-
Reduce reaction time: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged exposure to harsh conditions.[1]
-
Q2: My reaction is very slow or incomplete. How can I drive it to completion without generating byproducts?
A2: A sluggish reaction suggests that the activation energy for the cyclodehydration is not being met or the dehydrating agent is not potent enough for your substrate.[1]
-
Recommendation:
Q3: I am seeing a significant amount of an enamide byproduct. How can I avoid this?
A3: Enamide formation is a known side reaction where water is eliminated from the 2-acylamino ketone without cyclization.
-
Recommendation:
-
Modify reaction conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. This often requires systematic experimentation.[2]
-
Quantitative Data: Effect of Dehydrating Agent on Yield
| Dehydrating Agent | Typical Conditions | Yield (%) | Reference |
| H₂SO₄ (conc.) | Acetic anhydride, 90-100°C | Variable, often low with sensitive substrates | [1] |
| Polyphosphoric Acid (PPA) | 100-150°C | 50-60 | [3][4] |
| POCl₃ | Pyridine, reflux | Good | [2] |
| Trifluoroacetic Anhydride (TFAA) | DCM, rt | Good, especially for sensitive substrates | [5] |
| PPh₃/I₂ | Triethylamine, 0°C to rt | Good, mild conditions | [6] |
Experimental Protocol: Robinson-Gabriel Synthesis using PPh₃/I₂ (Wipf's Modification)
This protocol is suitable for sensitive substrates.
-
Preparation: Dissolve the 2-acylamino ketone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq) to the solution.
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting low yields with aliphatic aldehydes in Van Leusen reaction
This guide provides solutions for researchers, scientists, and drug development professionals experiencing low yields with aliphatic aldehydes in the Van Leusen reaction for synthesizing oxazoles and imidazoles.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using aliphatic aldehydes?
A: Low yields with aliphatic aldehydes in the Van Leusen reaction can stem from several factors. Aliphatic aldehydes are generally more reactive than their aromatic counterparts and can be susceptible to side reactions such as self-condensation (aldol reactions) or polymerization, particularly under strong basic conditions.[1][2] Overly harsh conditions, like high temperatures or concentrated base, can lead to the formation of tars and decomposition products.[1] Additionally, in alcoholic solvents, side reactions can sometimes lead to the formation of stable 4-alkoxy-2-oxazoline intermediates that do not efficiently convert to the desired product.[3]
Q2: What are the optimal reaction conditions for improving yields with aliphatic aldehydes?
A: The ideal conditions depend on the specific substrate, but a widely successful starting point for oxazole synthesis is using a mild base like potassium carbonate (K₂CO₃) in methanol, heated to reflux.[4][5] For substrates that are more sensitive, an alternative approach involves using a stronger base such as potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF at very low initial temperatures (-50 to -20 °C).[5] After the initial addition, methanol is added, and the reaction is warmed to complete the synthesis.[5][6] Careful optimization of base strength, temperature, and reaction time is key.
Q3: How do I adapt the reaction to synthesize an imidazole instead of an oxazole?
A: The synthesis of an imidazole requires the in situ or prior formation of an aldimine.[7][8] This is achieved by reacting the aliphatic aldehyde with a primary amine. The resulting aldimine is the substrate that reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base.[8] This is often performed as a one-pot, three-component reaction where the aldehyde and amine are first mixed to form the imine, followed by the addition of TosMIC and base.[8][9] If the primary amine is omitted, the reaction will yield an oxazole.[8]
Q4: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?
A: Dark coloration and the formation of tar are common indicators of aldehyde polymerization or decomposition.[1] This is typically a result of the reaction conditions being too harsh. To prevent this, consider the following adjustments:
-
Reduce the temperature: Running the reaction at a lower temperature can slow the rate of decomposition.
-
Use a milder base: Switching from a strong base like t-BuOK to a milder one like K₂CO₃ can prevent base-catalyzed polymerization.
-
Control the addition of reagents: Adding the base or aldehyde slowly to the reaction mixture can prevent localized high concentrations that promote side reactions.[1]
Q5: What is the most effective way to monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is a simple and highly effective method for monitoring the reaction.[10] By spotting the reaction mixture on a TLC plate alongside the starting aldehyde and TosMIC, you can visualize the consumption of reactants and the formation of the product. This helps in determining the optimal reaction time to maximize yield and prevent potential product degradation from prolonged heating.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of 5-alkyl-oxazoles from various aliphatic aldehydes using a standard Van Leusen protocol.
| Entry | Aliphatic Aldehyde | Base (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Propanal | K₂CO₃ (2.0) | Methanol | Reflux | 2 | ~75-85 |
| 2 | Butanal | K₂CO₃ (2.0) | Methanol | Reflux | 2 | ~78-88 |
| 3 | Isovaleraldehyde | K₂CO₃ (2.0) | Methanol | Reflux | 3 | ~70-80 |
| 4 | Hexanal | K₂CO₃ (2.0) | Methanol | Reflux | 3 | ~80-90 |
| 5 | Pivalaldehyde | t-BuOK (2.5) | THF/MeOH | -60°C to RT | 4 | ~65-75 |
Yields are approximate and can vary based on substrate purity, scale, and specific laboratory conditions. Data is compiled based on general protocols described in the literature.[4][6]
Experimental Protocols
General Protocol for 5-Alkyl-Oxazole Synthesis
This procedure details a common method for synthesizing 5-alkyl-oxazoles from aliphatic aldehydes and TosMIC.[4]
Materials:
-
Aliphatic Aldehyde (1.0 mmol, 1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
Methanol (10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
Setup: To a dry round-bottom flask, add the aliphatic aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add methanol (10 mL) to the flask.
-
Reaction: Place the flask in an oil bath and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC until the starting aldehyde spot has been consumed (typically 2-4 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.
-
Extraction: Add deionized water (20 mL) to the residue and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-alkyl-oxazole.
Visualizations
Caption: A troubleshooting workflow for diagnosing low yields.
Caption: Simplified mechanism for Van Leusen oxazole synthesis.
Caption: Logical pathway for synthesizing oxazoles vs. imidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. gauthmath.com [gauthmath.com]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. varsal.com [varsal.com]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 9. A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(2-Fluorophenyl)oxazole Derivatives
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(2-Fluorophenyl)oxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as the fluorinated benzaldehyde or tosylmethyl isocyanide (in a Van Leusen reaction).
-
Reaction byproducts: For example, if triphenylphosphine is used, triphenylphosphine oxide can be a persistent impurity that complicates workup and purification.[1]
-
Regioisomers: Depending on the synthetic route, isomers with the fluorine atom at different positions on the phenyl ring could form.[2][3]
-
Homocoupling products: In cross-coupling reactions, homocoupling of reactants can lead to undesired dimeric byproducts.[3]
-
Less halogenated impurities: Dehalogenation of the starting aryl halide can result in the formation of derivatives without the fluorine atom.[3]
Q2: How does the fluorine substituent on the phenyl ring affect the purification process?
The presence and position of a fluorine atom can significantly influence a molecule's physicochemical properties and thus its behavior during purification:
-
Electronic Effects: Fluorine is highly electronegative, which can alter the molecule's dipole moment and pKa. This can affect its interaction with polar stationary phases in chromatography.[4]
-
Solubility: Fluorinated compounds can have altered solubility profiles compared to their non-fluorinated analogs, which may necessitate screening a wider range of solvents for chromatography and recrystallization.
-
Steric Hindrance: A fluorine atom can sterically hinder interactions with a stationary phase or interfere with the formation of a well-ordered crystal lattice, making purification by chromatography or recrystallization more challenging.[4]
Q3: My this compound derivative is difficult to crystallize. What can I do?
Difficulty in crystallization is a common issue. Here are several strategies to try:
-
Solvent Screening: Systematically screen a variety of solvents and solvent systems. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]
-
Two-Solvent Recrystallization: Use a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[6][7]
-
Seeding: Introduce a pure crystal of the compound to a supersaturated solution to induce crystallization.[8]
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide a surface for crystal nucleation.[8]
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This can sometimes yield high-quality crystals.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the desired product from impurities.
dot
Caption: Troubleshooting poor separation in column chromatography.
| Observed Issue | Potential Cause | Suggested Solution |
| Co-elution of product and impurities | Mobile phase polarity is not optimal. | Adjust the solvent system. A common starting point for oxazole derivatives is a gradient of n-hexane and ethyl acetate.[9] Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane. |
| Stationary phase is not suitable. | Consider using a different stationary phase. For fluorinated compounds, a fluorinated stationary phase might offer better selectivity.[10] Alternatively, switch from normal-phase (silica) to reverse-phase chromatography.[2] | |
| Peak tailing | Secondary interactions with the stationary phase (e.g., residual silanols on silica gel). | Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). |
| Column overload. | Reduce the amount of sample loaded onto the column.[4] | |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A flush with a very polar solvent like methanol may be necessary. |
| Compound is unstable on silica gel. | Some oxazole derivatives can be sensitive to silica gel.[1] Consider using a less acidic stationary phase like alumina or a bonded phase. |
Recrystallization
Problem: Oiling out instead of crystallization.
dot
Caption: Decision tree for troubleshooting oiling out during recrystallization.
| Observed Issue | Potential Cause | Suggested Solution |
| Compound "oils out" upon cooling | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | Try pre-purifying the crude material by passing it through a short plug of silica gel to remove gross impurities. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before inducing further cooling with an ice bath.[5] | |
| No crystal formation upon cooling | The solution is not saturated. | Reduce the volume of the solvent by boiling some of it off and then allow it to cool again.[6][7] |
| The compound is too soluble in the chosen solvent. | Use a different solvent in which the compound has lower solubility, or try a two-solvent system.[6][7] | |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals.[7] |
| Premature crystallization during hot filtration. | Use a pre-warmed funnel and filter flask. Add a slight excess of hot solvent before filtering to ensure the compound remains in solution.[6][7] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general method for the purification of this compound derivatives using silica gel chromatography.
-
Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 100% n-hexane or a hexane/ethyl acetate mixture).[9]
-
Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds with different polarities.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Two-Solvent Recrystallization
This protocol describes a general procedure for recrystallization using a binary solvent system.[6][7]
-
Solvent Selection:
-
Choose a "soluble" solvent in which the compound dissolves readily at elevated temperatures.
-
Choose a "precipitating" solvent in which the compound is poorly soluble, and which is miscible with the "soluble" solvent.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the "soluble" solvent in small portions while heating and stirring until the compound is completely dissolved. Use a minimal amount of solvent.
-
-
Inducing Crystallization:
-
While the solution is still warm, add the "precipitating" solvent dropwise until a persistent cloudiness is observed.
-
If necessary, gently warm the solution to redissolve the precipitate and obtain a clear, saturated solution.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to remove residual solvent.
-
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of 2-Aryloxazole Derivatives
| Compound Polarity | Starting Mobile Phase (Hexane:Ethyl Acetate) | Gradient Elution | Typical Rf of Product |
| Low | 95:5 | Increase to 80:20 | 0.3 - 0.4 |
| Medium | 90:10 | Increase to 70:30 | 0.3 - 0.4 |
| High | 80:20 | Increase to 50:50 | 0.3 - 0.4 |
Table 2: Common Recrystallization Solvent Pairs for Oxazole Derivatives
| Solvent 1 (Soluble) | Solvent 2 (Precipitating) | Typical Application |
| Ethanol | Water | For moderately polar compounds. |
| Acetone | n-Hexane | Effective for a wide range of polarities.[11] |
| Tetrahydrofuran (THF) | n-Hexane | A good general-purpose solvent pair.[11] |
| Ethyl Acetate | n-Hexane | Suitable for compounds of intermediate polarity.[11] |
| Dichloromethane | n-Hexane | For less polar compounds. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. bia.si [bia.si]
- 11. Reagents & Solvents [chem.rochester.edu]
Overcoming poor regioselectivity in oxazole cyclization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in oxazole cyclization reactions, with a specific focus on improving poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in oxazole cyclization reactions?
A1: Regioselectivity in oxazole synthesis is primarily governed by a combination of electronic and steric factors, as well as reaction conditions. Key influences include the nature of the substituents on the starting materials, the choice of catalyst and solvent, and the reaction temperature. For instance, in the Robinson-Gabriel synthesis, the cyclization of an N-acyl-α-amino ketone can lead to two different regioisomers depending on which carbonyl group undergoes dehydration.
Q2: How does the choice of starting materials affect the regiochemical outcome?
A2: The electronic properties of the substituents on the precursor molecules play a crucial role. Electron-donating groups can activate a nearby carbonyl group towards dehydration, while electron-withdrawing groups can have the opposite effect. Steric hindrance around one of the potential cyclization sites can also direct the reaction towards the less hindered position, favoring the formation of a specific regioisomer.
Q3: Can the reaction solvent impact the regioselectivity of an oxazole cyclization?
A3: Yes, the polarity of the solvent can influence the transition state of the cyclization, thereby affecting the regiochemical outcome. Polar aprotic solvents may stabilize one transition state over another, leading to a higher yield of a particular isomer. It is often recommended to screen a variety of solvents during reaction optimization.
Troubleshooting Guide: Poor Regioselectivity
This guide addresses common issues related to poor regioselectivity and offers potential solutions.
Problem 1: Formation of an undesired regioisomer as the major product.
| Potential Cause | Suggested Solution |
| Electronic Effects: The inherent electronic properties of your substrate favor the undesired pathway. | Modify the substituents on the starting material. For example, introduce an electron-withdrawing group to deactivate the undesired cyclization site or an electron-donating group to activate the desired site. |
| Steric Hindrance: The desired cyclization site is sterically congested. | Consider using a smaller protecting group or modifying the substrate to reduce steric bulk near the reactive center. |
| Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamically more stable, but undesired, product. | Try running the reaction at a lower temperature to favor the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamic product if that is the desired isomer. |
Problem 2: Low yield of the desired regioisomer with significant byproduct formation.
| Potential Cause | Suggested Solution |
| Non-selective Catalyst: The catalyst used does not effectively differentiate between the two potential cyclization sites. | Screen a range of catalysts, including Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acids of varying strengths. In some cases, specialized organocatalysts may offer higher regioselectivity. |
| Inappropriate Solvent: The solvent may not adequately stabilize the transition state leading to the desired product. | Perform a solvent screen, testing a range of polar aprotic (e.g., DMF, DMSO), polar protic (e.g., EtOH, MeOH), and nonpolar (e.g., Toluene, Dioxane) solvents. |
| Sub-optimal Reaction Time: The reaction may not have reached completion, or prolonged reaction times could be leading to isomerization or decomposition. | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
Key Experimental Protocols
General Protocol for a Trial Robinson-Gabriel Oxazole Synthesis:
-
Starting Material Preparation: Synthesize the required N-acyl-α-amino ketone precursor according to established literature procedures.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acyl-α-amino ketone (1.0 eq) in the chosen anhydrous solvent (e.g., toluene, 0.1 M).
-
Reagent Addition: Add the dehydrating agent/catalyst (e.g., concentrated H₂SO₄, P₂O₅, or a Lewis acid, 1.0-2.0 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by pouring it into an ice-water mixture. Neutralize with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the oxazole regioisomers.
-
Analysis: Characterize the products using NMR (¹H, ¹³C), mass spectrometry, and other relevant analytical techniques to determine the structure and isomeric ratio.
Visual Guides
Stability issues of oxazole rings under nucleophilic conditions
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for addressing the stability challenges of oxazole rings, particularly under nucleophilic conditions.
Frequently Asked Questions (FAQs)
Q1: Under what general conditions is the oxazole ring unstable?
A1: The oxazole ring is an aromatic heterocycle that is generally thermally stable but susceptible to cleavage under specific chemical conditions.[1][2] Key vulnerabilities include:
-
Strongly Basic Conditions: Strong bases, especially organolithium reagents like n-BuLi, can deprotonate the C2 position, which is the most acidic proton on the ring (pKa ≈ 20).[2][3] This deprotonation can lead to an unstable intermediate that collapses into a ring-opened isonitrile.[3][4]
-
Strongly Acidic Conditions: Concentrated acids can lead to the decomposition of the oxazole ring.[5] The conjugate acid of oxazole has a pKa of approximately 0.8, making it a very weak base.[6]
-
Nucleophilic Attack: While the oxazole ring is generally resistant to nucleophilic substitution, direct attack at the electron-deficient C2 position can occur, often resulting in ring cleavage rather than substitution.[4][5] For example, ammonia or formamide can convert oxazoles into imidazoles through a ring-opening and recyclization pathway.[4]
-
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate (KMnO4) and ozone (O3) can cleave the oxazole ring.[4][5]
-
Reductive Conditions: Certain reducing agents and conditions can also lead to ring-opened products.[1]
Q2: Why is the C2 position on the oxazole ring so reactive towards nucleophiles and bases?
A2: The C2 position (the carbon between the oxygen and nitrogen atoms) is the most electron-deficient carbon in the oxazole ring.[4] This is due to the inductive electron-withdrawing effects of the adjacent electronegative oxygen and nitrogen atoms. This electron deficiency makes C2 the most acidic position (C2 > C5 > C4) and the primary target for attack by strong bases and nucleophiles.[1][2] Deprotonation at C2 by a strong base (like n-BuLi) generates a 2-lithio-oxazole, which is often unstable and can exist in equilibrium with a ring-opened isonitrile species.[4][6]
Q3: How do substituents on the oxazole ring affect its stability?
A3: Substituents can significantly influence the electronic properties and stability of the oxazole ring.
-
Electron-Withdrawing Groups (EWGs): EWGs, particularly at the C4 position, can further increase the electron deficiency at C2, making it more susceptible to nucleophilic attack.[4] However, an EWG at C2 (like a halogen) can act as a leaving group, enabling nucleophilic aromatic substitution reactions.[6]
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, which can enhance its reactivity in electrophilic substitution reactions (primarily at C5) and may slightly increase its stability against nucleophilic attack.[2][4] The presence of EDGs can also facilitate Diels-Alder reactions where the oxazole acts as a diene.[2]
-
Steric Hindrance: Bulky substituents near reactive sites can provide steric shielding, potentially hindering nucleophilic attack and improving kinetic stability.
Q4: Are there strategies to prevent oxazole ring opening during chemical synthesis?
A4: Yes, several strategies can be employed to preserve the oxazole core during reactions:
-
Use of Milder Bases: When deprotonation is required at other positions (e.g., C4/C5), consider using milder bases like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) instead of harsher options like n-BuLi.[5]
-
Protecting Groups: To perform functionalization at C4 or C5 via lithiation, the more acidic C2 position must first be protected. A common and effective choice is a triisopropylsilyl (TIPS) group.[5]
-
Palladium-Catalyzed Cross-Coupling: For substitutions, especially at C2, direct nucleophilic substitution is often challenging. A more reliable approach is to first introduce a halogen (e.g., Br, I) at the desired position and then perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Heck). These reactions typically run under conditions mild enough to maintain the integrity of the oxazole ring.[5]
-
pH Control: When working in aqueous solutions, maintaining the pH in a neutral or near-neutral range (e.g., pH 6.0-7.5) is crucial to prevent acid- or base-catalyzed hydrolysis.[7]
Troubleshooting Guide
| Issue / Symptom | Potential Cause | Recommended Solution | Citation |
| Compound degradation during lithiation (e.g., with n-BuLi) | The C2 proton is highly acidic and has been deprotonated, leading to ring cleavage into an isonitrile intermediate. | 1. Protect the C2 position with a TIPS group before attempting lithiation at C4/C5.2. Use a milder base such as LDA.3. Maintain strict low-temperature control (e.g., -78 °C) throughout the process. | [4][5] |
| Low or no yield in a Pd-catalyzed cross-coupling reaction (e.g., Suzuki) | Catalyst inactivation, or an incompatible base is causing side reactions or degradation. | 1. Ensure a strict inert atmosphere (argon or nitrogen) and degas all solvents.2. Use fresh, high-quality catalyst and ligands.3. Screen different anhydrous bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | [5] |
| Rapid degradation of compound in an aqueous buffer | The buffer pH is too acidic or too basic, causing rapid hydrolytic cleavage of the oxazole ring. | 1. Buffer the solution to a pH range of 6.0-7.5.2. Perform a pH stability profile to identify the optimal pH for your compound.3. Consider using an organic co-solvent (e.g., acetonitrile, DMSO) to reduce the water concentration. | [7] |
| Formation of an imidazole-like side product | The oxazole ring has undergone nucleophilic attack (e.g., by ammonia or an amine) followed by ring-opening and recyclization. | 1. Avoid using strong amine nucleophiles if substitution is not the goal.2. If an amine is required, use milder conditions (lower temperature, shorter reaction time).3. Consider alternative synthetic routes that do not expose the oxazole to harsh nucleophiles. | [4][5] |
Quantitative Data Summary
Direct quantitative data on oxazole stability (e.g., half-life) is highly dependent on the specific substitution pattern of the molecule. However, some key physicochemical parameters are known for the parent ring. The following table provides an illustrative example of data that would be generated from a pH stability study.
Table 1: Key Physicochemical Properties of the Oxazole Ring
| Parameter | Value | Significance | Citation |
| pKa of C2-H | ~20 | Indicates the high acidity of this proton, making it susceptible to deprotonation by strong bases. | [1][2] |
| pKa of Conjugate Acid | 0.8 | Shows that oxazole is a very weak base, and protonation requires strongly acidic conditions. | [6] |
Table 2: Example Data from a pH-Rate Profile Study (Note: These values are illustrative for a hypothetical substituted oxazole and should be determined experimentally for the compound of interest.)
| pH of Buffer | Temperature (°C) | Incubation Time (h) | % Parent Compound Remaining |
| 2.0 | 40 | 24 | 85.2% |
| 4.5 | 40 | 24 | 98.1% |
| 7.4 | 40 | 24 | 99.5% |
| 9.0 | 40 | 24 | 91.7% |
| 10.0 | 40 | 24 | 76.4% |
Experimental Protocols
Protocol 1: General Procedure for Assessing Oxazole Stability in Buffered Solutions
Objective: To determine the optimal pH for the stability of an oxazole-containing compound in an aqueous solution.[7]
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile or DMSO).
-
Sample Preparation: In separate vials, dilute the stock solution with each buffer to a final target concentration (e.g., 10 µg/mL). Ensure the final percentage of the organic co-solvent is low (e.g., <1%) to minimize its effect.
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each vial and analyze it using a stability-indicating HPLC method to determine the initial concentration of the parent compound.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 25 °C or 40 °C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each vial and analyze by HPLC.
-
Data Analysis: Quantify the percentage of the parent compound remaining at each time point relative to the T=0 sample. The pH at which the degradation rate is slowest is the optimal pH for stability.[7]
Protocol 2: Forced Degradation Study for an Oxazole-Containing Compound
Objective: To identify potential degradation pathways and products under various stress conditions.[7][8]
Methodology:
-
Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a set duration (e.g., 24 hours).[7]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Heat at 60 °C for 24 hours.[7]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[7]
-
Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C) for 48 hours.
-
Photolytic Stress: Expose a solution of the compound to a calibrated light source (UV and visible light) according to ICH guidelines.
-
-
Analysis: After the stress period, neutralize the acid and base samples. Analyze all samples using a stability-indicating method, typically RP-HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS), to quantify the parent compound and identify the mass of any degradation products. A target degradation of 5-20% is recommended.[9]
Visualizations
Caption: General pathway of oxazole ring cleavage under strongly basic conditions.
Caption: Troubleshooting workflow for diagnosing oxazole stability issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Catalyst Loading for Efficient Oxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic synthesis of oxazoles. The focus is on refining catalyst loading to optimize reaction efficiency, yield, and purity.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, providing targeted solutions to improve experimental outcomes.
Question 1: My reaction is suffering from low or no yield of the desired oxazole product. What are the potential causes related to the catalyst?
Answer: Low or no product yield is a frequent issue that can often be traced back to the catalyst's activity or the reaction conditions. Several factors related to catalyst loading and performance should be investigated:
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling, especially if it is sensitive to air and moisture.[1][2] It is recommended to use a freshly opened or properly stored catalyst and employ inert atmosphere techniques like a Schlenk line or glovebox for air-sensitive catalysts.[1][2]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion. A cautious, incremental increase in the catalyst loading can sometimes lead to a significant improvement in yield.[3][4]
-
Incomplete Catalyst Activation: If you are using a pre-catalyst, ensure that the activation conditions are optimal to generate the active catalytic species.[1]
Question 2: I'm observing the formation of significant side products in my reaction. How can I minimize them by adjusting the catalyst loading?
Answer: The formation of side products can be a significant issue, leading to lower yields and complicating purification. Catalyst loading plays a crucial role in controlling the selectivity of the reaction.
-
Over-reactivity of the Catalyst: In some cases, particularly with highly active catalysts, high catalyst loading can lead to unselective functionalization or the formation of byproducts through competing reaction pathways.[1][2] Carefully controlling and potentially reducing the catalyst loading can help minimize these side reactions.
-
Homocoupling of Starting Materials: In cross-coupling reactions, high catalyst concentrations can sometimes promote the unwanted homocoupling of starting materials.[2] Optimizing the catalyst-to-ligand ratio and adjusting the catalyst loading may help to suppress this side reaction.[2]
-
Product Decomposition: The desired oxazole product might be unstable under the reaction conditions, and high catalyst loading could accelerate its decomposition.[2] Consider reducing the catalyst loading or the reaction time.[2]
Question 3: My reaction starts well but then stalls and does not go to completion. Could this be related to the catalyst?
Answer: A stalled reaction can be frustrating. Catalyst deactivation is a common culprit.
-
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. This can be due to sensitivity to air, moisture, or impurities in the starting materials or solvents.[1][5] Ensuring anhydrous and inert conditions is crucial.[1] In some cases, adding a fresh portion of the catalyst might help to restart the reaction.[5]
-
Insufficient Catalyst for Full Conversion: The initial catalyst loading may not be sufficient to convert all the starting material. Monitoring the reaction progress and considering a sequential addition of the catalyst could be a viable strategy.
Question 4: I am having difficulty reproducing a literature procedure, and the yields are much lower than reported. What should I check regarding the catalyst?
Answer: Reproducibility issues can arise from subtle differences in experimental execution.
-
Catalyst Quality and Source: The source, purity, and batch of the catalyst can have a significant impact on its activity.[2] Ensure you are using a catalyst of comparable quality to the one cited in the literature.
-
Handling of Air/Moisture-Sensitive Catalysts: As mentioned, many catalysts used in oxazole synthesis are sensitive to air and moisture.[1] Strict adherence to inert atmosphere techniques is critical for consistent results.[1]
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my specific oxazole synthesis?
A1: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and catalyst system being used. A systematic approach is recommended:
-
Literature Precedent: Start with the catalyst loading reported in the literature for similar transformations.
-
Screening: If you are developing a new method, it is advisable to screen a range of catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%) to identify the optimal concentration that balances reaction rate, yield, and cost-effectiveness.
-
Monitoring: Closely monitor the reaction progress at different catalyst loadings using techniques like TLC, GC, or LC-MS to determine the effect on reaction time and byproduct formation.
Q2: Can increasing the catalyst loading always improve the reaction rate and yield?
A2: Not necessarily. While increasing the catalyst loading can often increase the reaction rate, it may not always lead to a higher yield of the desired product.[1] Excessive catalyst loading can sometimes promote side reactions, leading to a decrease in selectivity and overall yield.[1][2] It can also increase the cost of the synthesis and the burden of removing residual metal from the final product.
Q3: What are the typical catalyst loading ranges for common catalytic systems in oxazole synthesis?
A3: Catalyst loading can vary significantly. However, some general ranges are often employed:
-
Palladium-catalyzed reactions: Typically range from 1 to 10 mol%.[2][6]
-
Copper-catalyzed reactions: Often in the range of 5 to 20 mol%.[2]
-
Gold-catalyzed reactions: Can be effective at very low loadings, often between 1 and 5 mol%.[2][6]
It is crucial to consult the specific literature for the reaction of interest as these are general guidelines.
Data Presentation: Catalyst Loading Comparison
The following tables summarize quantitative data on catalyst loading and performance for different catalytic systems in oxazole synthesis.
Table 1: Palladium-Catalyzed Oxazole Synthesis
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Example |
| Pd₂(dba)₃ / Tri(2-furyl)phosphine | 2.5 | Dioxane | 100 | 12 | 85-95 | Coupling/Cyclization of N-propargylamides and Aryl iodides[6] |
| Pd(OAc)₂ | 10 | DCE | 120 | 12 | 70-80 | Reaction of amides and ketones[2] |
Table 2: Copper-Catalyzed Oxazole Synthesis
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Example |
| Cu(OTf)₂ | 10 | 1,2-dichloroethane | 80 | 12 | 80-90 | Synthesis from enamides[6] |
| Cu(OAc)₂ | 20 | Toluene | Room Temp | 24 | 75-85 | Oxidative cyclization of enamides[2] |
| CuFe₂O₄ nanoparticles | 20 mg (heterogeneous) | Water | Reflux | Varies | High | Synthesis from carboxylic acids and benzoin[1] |
Table 3: Gold-Catalyzed Oxazole Synthesis
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Example |
| BrettPhosAuNTf₂ | 1 | Nitrile (as solvent) | 60 | 3-16 | 85-95 | Annulation of alkynes and nitriles[2] |
| MCM-41-PPh₃AuNTf₂ | 1 | Toluene | 80 | 12 | High | [2+2+1] Annulation for 2,5-Disubstituted Oxazoles[6] |
| Au(PPh₃)NTf₂ | Not specified | Nitrile (as solvent) | 60 | 3-overnight | High | Reaction of alkyne in nitrile[1] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening in Oxazole Synthesis
-
Reaction Setup: In a series of oven-dried reaction vials, add the starting materials and solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: To each vial, add a different pre-weighed amount of the catalyst, corresponding to the desired mol% (e.g., 1, 2.5, 5, 10 mol%). If a ligand is required, it should be added at the appropriate ratio relative to the catalyst.
-
Reaction Execution: Seal the vials and place them in a preheated oil bath or heating block at the desired temperature. Stir the reactions for the specified amount of time.
-
Monitoring: At regular intervals, take small aliquots from each reaction vial and analyze them by TLC, GC, or LC-MS to monitor the consumption of starting materials and the formation of the product and any byproducts.
-
Work-up and Analysis: Once the reactions are complete (or after a set time), cool the vials to room temperature. Perform an appropriate work-up procedure, which may include filtration, extraction, and concentration.
-
Yield Determination: Purify the crude product from each reaction, typically by column chromatography, and determine the isolated yield. This will allow for a direct comparison of the efficiency of the different catalyst loadings.
Protocol 2: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
This protocol is adapted from a literature procedure for the coupling of N-propargylamides with aryl iodides.[6]
-
To an oven-dried Schlenk tube, add the N-propargylamide, aryl iodide, Pd₂(dba)₃ (2.5 mol%), tri(2-furyl)phosphine, and NaOtBu.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.[6]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.
Caption: Logical relationship between problems and catalyst loading adjustments.
Caption: Experimental workflow for catalyst loading screening.
References
Technical Support Center: Managing Competing Reaction Pathways in Oxazole Synthesis
Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of oxazoles. This guide focuses on managing competing reaction pathways in common oxazole syntheses to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common oxazole synthesis methods. Each entry addresses a specific issue in a question-and-answer format.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form oxazoles, typically under acidic conditions.[1][2]
Q1: My Robinson-Gabriel synthesis is resulting in a low yield and a significant amount of a non-polar byproduct. What is the likely competing reaction?
A: A common competing pathway in the Robinson-Gabriel synthesis is the formation of an enamide byproduct.[3] This occurs through the elimination of water from the 2-acylamino-ketone, especially under certain reaction conditions.[3]
Troubleshooting Steps:
-
Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway.[3] Milder dehydrating agents are often preferable for substrates prone to this side reaction.[4]
-
Choice of Dehydrating Agent: While concentrated sulfuric acid is traditional, other reagents like phosphorus pentachloride, polyphosphoric acid (PPA), or trifluoroacetic anhydride (TFAA) can be more effective for certain substrates and may reduce enamide formation.[3][5] For sensitive substrates, milder conditions using triphenylphosphine/iodine or the Burgess reagent are recommended.[3]
Q2: My reaction is sluggish and incomplete, even with strong acid catalysts. How can I improve the yield without causing decomposition?
A: Incomplete reactions can occur if the cyclization step is not favored or if the starting material is degrading under the harsh conditions.
Troubleshooting Steps:
-
Optimize Dehydrating Agent: The choice of dehydrating agent is critical. A stronger dehydrating agent may be necessary to drive the reaction to completion.[3][4]
-
Increase Temperature with Caution: While higher temperatures can promote cyclization, they can also lead to decomposition and tar formation.[3][4] Careful monitoring is essential.
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and often improves yields by minimizing thermal decomposition.[4]
Fischer Oxazole Synthesis
The Fischer oxazole synthesis produces oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[6]
Q1: I am observing significant byproducts in my Fischer oxazole synthesis, including a chlorinated species and a ketone-containing compound. What are these byproducts and how can I minimize them?
A: Common byproducts in the Fischer oxazole synthesis include chloro-oxazoline and oxazolidinone derivatives.[6] The chloro-oxazoline is an intermediate in the reaction pathway, and its accumulation suggests incomplete elimination.[6] The oxazolidinone can form as a general byproduct of the reaction conditions.[6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The Fischer oxazole synthesis is highly sensitive to moisture. The use of dry ether and anhydrous gaseous hydrogen chloride is crucial to prevent hydrolysis of intermediates and formation of side products.[6]
-
Control Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the formation of byproducts. Monitor the reaction closely and work it up promptly upon completion.
-
Purification of Starting Materials: Ensure the cyanohydrin and aldehyde are pure, as impurities can lead to undesired side reactions.
Q2: My Fischer oxazole synthesis suffers from low yields. What are the key factors to optimize?
A: Low yields in this synthesis are often related to the sensitive nature of the reaction and the stability of the intermediates.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As mentioned, water is detrimental to this reaction. Ensure all glassware is flame-dried and solvents are properly dried.
-
Purity of Gaseous HCl: The quality of the anhydrous HCl gas is important. Any moisture can inhibit the reaction.
-
Substrate Reactivity: The electronic nature of the substituents on the aromatic rings of the cyanohydrin and aldehyde can significantly influence the reaction rate and yield. Electron-donating groups can facilitate the reaction, while electron-withdrawing groups may hinder it.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7]
Q1: My Van Leusen reaction is producing a significant amount of a nitrile byproduct instead of the expected oxazole. Why is this happening?
A: The formation of a nitrile is a known competing reaction in the Van Leusen synthesis, particularly when ketones are used as the starting material or are present as impurities in the aldehyde.[8][9] With ketones, the reaction intermediate cannot undergo the necessary elimination to form an oxazole and instead rearranges to form a nitrile after workup.[9]
Troubleshooting Steps:
-
Purity of Aldehyde: Ensure your aldehyde starting material is free from ketone impurities.[8]
-
Reaction with Aldehydes: The Van Leusen reaction with aldehydes is the preferred method for oxazole synthesis.[9]
Q2: I am isolating a stable dihydrooxazole intermediate instead of the final oxazole product. How can I promote the final elimination step?
A: The accumulation of the 4-tosyl-4,5-dihydrooxazole intermediate is a common issue and indicates that the base-promoted elimination of p-toluenesulfinic acid is incomplete.[8]
Troubleshooting Steps:
-
Use a Stronger Base: Switching from a weaker base like potassium carbonate to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.[8]
-
Increase Reaction Temperature: Gently heating the reaction mixture after the initial formation of the intermediate can promote the elimination step.[8]
-
Post-Reaction Treatment: If the dihydrooxazole has already been isolated, it can be redissolved and treated with a strong base to drive the elimination to completion.[8]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different oxazole synthesis methods, allowing for easy comparison of reaction conditions and their impact on yield.
Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Solvent | Temperature | Typical Yield Range (%) | Advantages | Disadvantages |
| Conc. H₂SO₄ | Acetic Anhydride | 90-100°C | Moderate | Traditional, readily available | Harsh conditions, potential for charring[4] |
| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Moderate to Good | Often gives higher yields than H₂SO₄[4] | High viscosity, difficult workup[4] |
| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents | Room Temp to Reflux | Good | Mild conditions, suitable for solid-phase synthesis[4] | Expensive, can be too reactive[4] |
| PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Good to Excellent | Very mild, high functional group tolerance[4] | Two-step process, expensive reagents[4] |
| Burgess Reagent | THF, Benzene | 50-80°C (Microwave) | Good to Excellent | Mild, neutral conditions, clean conversions[4] | Expensive, moisture-sensitive[4] |
Table 2: Effect of Base on Van Leusen Oxazole Synthesis Yield
Yields are for the synthesis of 5-phenyloxazole from benzaldehyde and TosMIC and are substrate-dependent.
| Base | Solvent | Temperature | Yield (%) |
| K₂CO₃ | Methanol | Reflux | 78[8] |
| Potassium tert-butoxide | THF | 0°C to RT | >90 (Optimized)[8] |
| DBU | THF | Room Temperature | Good |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Optimized Van Leusen Synthesis of 5-Substituted Oxazoles[8]
This protocol is designed to minimize byproduct formation and favor the complete conversion to the oxazole.
Materials:
-
Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium tert-butoxide (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC in anhydrous THF.
-
Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C.
-
Stir the mixture for 15-20 minutes at this temperature.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Classic Robinson-Gabriel Synthesis using Sulfuric Acid[4]
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.
Materials:
-
2-Acylamino-ketone (1.0 eq)
-
Acetic anhydride
-
Concentrated sulfuric acid (0.1-0.2 eq)
Procedure:
-
To a solution of the 2-acylamino-ketone in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid dropwise at 0°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key reaction pathways and troubleshooting workflows.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Greener Synthetic Alternatives for Oxazole Preparation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on greener synthetic alternatives for oxazole preparation. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Troubleshooting Guide
This section addresses common problems encountered during the greener synthesis of oxazoles, offering potential causes and solutions in a question-and-answer format.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature or microwave/ultrasound power.[1][2] - Ensure all starting materials are pure and dry.[3] |
| Decomposition of starting materials or product. | - For temperature-sensitive substrates, consider using milder conditions or shorter reaction times. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] - Use degassed solvents.[3] | |
| Inefficient catalyst activity. | - If using a reusable catalyst, ensure it has been properly activated and is not poisoned. - Consider screening different catalysts to find one that is more effective for your specific substrates. | |
| Formation of Impurities/Byproducts | Presence of regioisomers. | - Modify reaction conditions, such as solvent polarity or temperature, to favor the formation of the desired isomer.[3] - Employ chromatographic techniques like column chromatography or HPLC for purification.[3][4] |
| Unreacted starting materials remain. | - Adjust the stoichiometry of the reactants.[3] - Monitor the reaction progress closely using TLC or LC-MS to determine the point of maximum conversion.[3][4] | |
| Formation of oxazoline intermediate instead of oxazole (in Van Leusen synthesis). | - Increase the amount of base used; for instance, using 2 equivalents of a strong base like K₃PO₄ can promote elimination to the oxazole.[1] - Increase the reaction temperature or extend the reaction time to facilitate the elimination of the tosyl group.[5] | |
| Difficulty in Product Isolation | The product is highly soluble in the aqueous work-up phase. | - Perform multiple extractions with a suitable organic solvent. - Saturate the aqueous layer with brine to decrease the polarity and improve extraction efficiency. |
| The product co-elutes with impurities during chromatography. | - Optimize the mobile phase composition. - Try a different stationary phase (e.g., reverse-phase instead of normal-phase).[3] | |
| Reaction Not Proceeding as Expected with Green Solvents | Poor solubility of reactants in the green solvent (e.g., ionic liquids, deep eutectic solvents). | - Gently heat the mixture to aid dissolution before initiating the reaction. - Sonication can also be used to improve the solubility of reactants. |
| Viscosity of the solvent hinders reaction kinetics. | - A slight increase in temperature can decrease the viscosity of many green solvents and improve reaction rates. - Consider using a co-solvent to reduce viscosity, but be mindful of its impact on the "greenness" of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave or ultrasound irradiation for oxazole synthesis compared to conventional heating?
A1: Microwave and ultrasound irradiation offer several advantages as part of a greener approach to oxazole synthesis.[4][6] These techniques provide rapid and uniform heating, which can significantly shorten reaction times, often from hours to minutes.[4][7] This can also lead to increased reaction yields and improved product selectivity by minimizing the formation of byproducts.[4][8] Furthermore, these methods are more energy-efficient compared to conventional heating.[7]
Q2: I am new to using ionic liquids (ILs) and deep eutectic solvents (DESs). What are the key considerations for using them in oxazole synthesis?
A2: When using ILs and DESs, it's important to consider the solubility of your starting materials. Some reactants may require gentle heating or sonication to dissolve completely. The viscosity of these solvents can also be a factor; a slight increase in temperature can often reduce viscosity and improve reaction kinetics. A significant advantage of many ILs and DESs is their potential for recyclability, which adds to the green credentials of the synthesis.[9] For instance, some ionic liquids can be reused multiple times without a significant drop in product yield.[10]
Q3: Are there any truly "catalyst-free" methods for greener oxazole synthesis?
A3: Yes, several greener synthetic routes for oxazoles can proceed without a metal catalyst. For example, some ultrasound-assisted syntheses of benzoxazole derivatives have been shown to proceed efficiently in the absence of a catalyst.[11] Additionally, certain iodine-mediated reactions provide a metal-free alternative for the synthesis of substituted oxazoles.[12] These methods are advantageous as they avoid potential contamination of the final product with toxic metals and eliminate the cost associated with catalysts.
Q4: How can I monitor the progress of my microwave or ultrasound-assisted reaction?
A4: Monitoring the progress of these rapid reactions is crucial. Thin Layer Chromatography (TLC) is a commonly used and effective method.[4][13] It is advisable to take aliquots of the reaction mixture at short intervals (e.g., every few minutes) to track the consumption of starting materials and the formation of the product. This will help you to determine the optimal reaction time and avoid the formation of degradation products due to prolonged exposure to high energy.
Q5: What are the common starting materials for greener oxazole synthesis?
A5: Many greener methods for oxazole synthesis utilize readily available starting materials. A common and versatile approach is the Van Leusen reaction, which typically involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).[6][9] Other methods employ α-haloketones and amides (Bredereck synthesis), or propargylic amides for cycloisomerization reactions.[6][13] The choice of starting materials will depend on the desired substitution pattern of the oxazole ring.
Experimental Protocols
Microwave-Assisted Van Leusen Oxazole Synthesis
This protocol describes the synthesis of 5-substituted oxazoles from an aryl aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) using microwave irradiation.[4][14]
Materials:
-
Substituted aryl aldehyde (1.0 equiv)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Isopropanol
Procedure:
-
In a 50 mL round-bottom flask, combine the substituted aryl aldehyde (1.18 mmol), TosMIC (1.18 mmol), and 10 mL of isopropanol.[4]
-
Add potassium phosphate (2.36 mmol) to the mixture.[4]
-
Place the flask in a microwave reactor and irradiate the reaction mixture at 65°C and 350 W for approximately 8 minutes.[1][2]
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, cool the mixture to room temperature.[4]
-
Remove the isopropanol under reduced pressure.[4]
-
Dilute the crude product with water (10 mL) and extract with ethyl acetate.[4]
-
Wash the organic layer with water (5 mL) and then with brine (5 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[4]
Ultrasound-Assisted Synthesis of 2-Amino-oxazole Derivatives
This protocol details the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine using ultrasound irradiation in a deep eutectic solvent.[4]
Materials:
-
4'-Nitroacetophenone (1.0 equiv)
-
Urea (2.0 equiv)
-
Choline chloride
-
Urea
-
Ethanol
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear liquid forms.[4]
-
In a flask, add 4'-nitroacetophenone (1 mmol) and urea (2 mmol) to the deep eutectic solvent (3 mL).[4]
-
Place the flask in an ultrasonic bath and irradiate the mixture at room temperature for 8 minutes.[4][7]
-
Monitor the reaction progress by TLC.[4]
-
Upon completion, add water to the reaction mixture to precipitate the product.[4]
-
Filter the solid product, wash it with water, and then dry it.[4]
-
Recrystallize the crude product from ethanol to obtain the pure 4-(4-nitrophenyl)-1,3-oxazol-2-amine.[4]
Quantitative Data Summary
The following tables summarize quantitative data for different greener oxazole synthesis methods, allowing for easy comparison.
Table 1: Comparison of Microwave-Assisted Oxazole Synthesis Methods
| Starting Materials | Catalyst/Base | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Aryl aldehyde, TosMIC | K₃PO₄ | Isopropanol | 8 min | 65 | up to 96 | [1][2] |
| p-substituted 2-bromoacetophenone, Urea | - | DMF | - | - | - | [13] |
| Hippuric acid, Substituted aldehyde | MgO/Al₂O₃ | - | - | - | - | [10][13] |
Table 2: Comparison of Ultrasound-Assisted Oxazole Synthesis Methods
| Starting Materials | Catalyst/Base | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| 4'-Nitroacetophenone, Urea | - | Deep Eutectic Solvent | 8 min | RT | 90 | [4][7] |
| Azo-linked salicylic acid derivatives, 2-amino-4-chlorophenol | Catalyst-free | Ethanol | 10-30 min | RT | 85-96 | [11] |
| Benzoin, Various amines | IBX | DMSO | - | 50 | 63-87 | [11] |
Table 3: Comparison of Other Greener Oxazole Synthesis Methods
| Method | Starting Materials | Catalyst/Base | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| One-pot van Leusen in Ionic Liquid | Aldehyde, TosMIC, Aliphatic halide | K₂CO₃ | [bmim]Br | 4-6 h | RT | High | [4][10] |
| Metal-free C-O bond cleavage | Substituted 2-oxo-2-phenylethyl acetate, Amines | Iodine | - | - | - | Moderate to good | [15] |
Visualizations
Caption: A generalized workflow for greener oxazole synthesis.
Caption: A troubleshooting flowchart for low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. abap.co.in [abap.co.in]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 12. 1,3-Oxazole synthesis [organic-chemistry.org]
- 13. ijpsonline.com [ijpsonline.com]
- 14. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar [semanticscholar.org]
- 15. Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05122J [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of 2-(2-Fluorophenyl)oxazole and 2-(4-Fluorophenyl)oxazole: A Guide for Researchers
A comprehensive review of the biological activities of 2-(2-Fluorophenyl)oxazole and 2-(4-Fluorophenyl)oxazole, including their synthesis, experimental data, and potential therapeutic applications.
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and overall pharmacological profiles. Within the diverse landscape of heterocyclic compounds, oxazole derivatives have garnered significant attention due to their wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of two closely related isomers: this compound and 2-(4-Fluorophenyl)oxazole, focusing on their synthesis and biological evaluation, particularly in the context of cancer research.
Synthesis of Fluorophenyl-Substituted Oxazoles
The synthesis of 2-phenyloxazole derivatives can be achieved through several established synthetic routes. A common and versatile method is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylamino ketones. The general workflow for synthesizing these target compounds is outlined below.
A Comparative Guide to the Structure-Activity Relationship of Fluorophenyl Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The fluorophenyl oxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various fluorophenyl oxazole derivatives, focusing on their anticancer and anti-inflammatory properties. The information is compiled from recent studies, with a focus on quantitative data to aid in the rational design of novel therapeutic agents.
Anticancer Activity: Targeting VEGFR-2 in Angiogenesis
Fluorophenyl oxazoles, particularly those embedded within fused ring systems like oxazolo[5,4-d]pyrimidines, have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.
Quantitative SAR of Oxazolo[5,4-d]pyrimidines as VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activities of a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines against VEGFR-2 kinase and Human Umbilical Vein Endothelial Cells (HUVEC). The data highlights the impact of substitutions at the C2, C5, and C7 positions of the oxazolo[5,4-d]pyrimidine core.
| Compound ID | R1 (C2-position) | R2 (C5-position) | R3 (C7-position) | VEGFR-2 IC50 (µM)[1] | HUVEC IC50 (µM)[1] |
| 1a | 4-Methoxyphenyl | Methyl | 4-Methylphenylamino | 0.33 | 0.29 |
| 1b | 4-Chlorophenyl | Methyl | 4-Methylphenylamino | 0.45 | 0.41 |
| 1c | 4-Fluorophenyl | Methyl | 4-Methylphenylamino | 0.52 | 0.48 |
| 1d | Phenyl | Methyl | 4-Methylphenylamino | 0.88 | 0.75 |
| 1e | 4-Methoxyphenyl | H | 4-Methylphenylamino | 1.25 | 1.13 |
| 1f | 4-Methoxyphenyl | Methyl | 3-Hydroxyphenylamino | 0.41 | 0.35 |
| 1g | 4-Methoxyphenyl | Methyl | 4-Chlorophenylamino | 0.67 | 0.59 |
Key SAR Insights:
-
C2-Position: Substitution on the phenyl ring at the C2 position significantly influences activity. Electron-donating groups, such as a 4-methoxy group (Compound 1a ), are generally more favorable than electron-withdrawing groups like chloro (Compound 1b ) or fluoro (Compound 1c ), or an unsubstituted phenyl ring (Compound 1d ).[1][2]
-
C5-Position: The presence of a methyl group at the C5 position is beneficial for activity, as demonstrated by the higher IC50 values of the unsubstituted analogue (Compound 1e ).[1]
-
C7-Position: The nature of the substituent at the C7 anilino moiety also plays a role. A 4-methylphenylamino group appears to be optimal among the tested variations.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay:
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed. The assay measures the phosphorylation of a biotinylated poly(Glu, Tyr) substrate by the VEGFR-2 kinase domain.
-
Reaction Mixture: Prepare a reaction mixture containing VEGFR-2 enzyme, the test compound (at various concentrations), and the biotin-poly(GT) substrate in a kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 1 hour).
-
Detection: Stop the reaction and add a detection mixture containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Measurement: After another incubation period, measure the TR-FRET signal. The signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Proliferation Assay:
This cell-based assay assesses the antiproliferative activity of the compounds on endothelial cells.
-
Cell Seeding: Seed HUVECs in 96-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and VEGF to stimulate proliferation.
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow
Caption: VEGFR-2 signaling pathway and HUVEC proliferation assay workflow.
Anti-inflammatory Activity: Inhibition of p38α MAPK and Pro-inflammatory Mediators
Certain fluorophenyl oxazole-containing scaffolds, such as imidazo[2,1-b]thiazoles, have been investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. Inhibition of p38α can suppress the production of pro-inflammatory cytokines and mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).
Quantitative SAR of Fluorophenyl Imidazo[2,1-b]thiazoles as p38α Inhibitors
The anti-inflammatory effects of a series of 3-(3-fluorophenyl)pyrimidinylimidazo[2,1-b]thiazole derivatives were evaluated by their ability to inhibit p38α kinase and the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound ID | Linker & Terminal Moiety | p38α IC50 (µM) | NO Release IC50 (µM) | PGE2 Production IC50 (µM) |
| 2a | Ethyl-amide | 0.95 | 1.21 | 2.15 |
| 2b | Propyl-amide | 1.12 | 1.89 | 2.88 |
| 2c | Ethyl-sulfonamide | 0.81 | 1.55 | 1.98 |
| 2d | Propyl-sulfonamide | 0.68 | 1.32 | 0.87 |
| 2e | Propyl-sulfonamide (p-Cl) | 0.68 | 1.29 | 0.89 |
Key SAR Insights:
-
Terminal Moiety: Compounds with a terminal sulfonamide moiety generally exhibit greater potency against p38α and PGE2 production compared to those with an amide moiety.
-
Linker Length: A propyl linker between the pyrimidine ring and the terminal sulfonamide (as in 2d and 2e ) appears to be more favorable for p38α and PGE2 inhibition than an ethyl linker (2c ).
-
Substituents on Sulfonamide: The introduction of a p-chloro substituent on the benzene sulfonamide (2e ) maintains high potency, indicating that this position can be modified to fine-tune properties.
Experimental Protocols
p38α Kinase Inhibition Assay:
An in vitro kinase assay can be performed using recombinant human p38α.
-
Reaction Setup: In a microplate, combine recombinant p38α enzyme, the test compound at various concentrations, and a specific substrate (e.g., ATF-2) in a kinase reaction buffer.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined time.
-
Detection: Stop the reaction and quantify the phosphorylated substrate using an appropriate method, such as an ELISA with a phospho-specific antibody or a luminescence-based ADP detection kit.
-
Data Analysis: Determine the IC50 values from the dose-response curves.
Nitric Oxide (NO) Release Assay:
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Quantification: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production and determine the IC50 values.
Prostaglandin E2 (PGE2) Production Assay:
-
Cell Treatment: Treat RAW 264.7 cells with test compounds and LPS as described for the NO assay.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 values for the inhibition of PGE2 production.
Logical Relationship in Anti-inflammatory SAR
References
A Comparative Guide to Substituted Oxazoles and Their Alternatives in Drug Discovery: An In-Silico and Binding Affinity Analysis
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse pharmacological activities. However, the exploration of bioisosteric replacements is a crucial strategy in drug design to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of substituted oxazoles with their heterocyclic alternatives, such as isoxazoles, thiazoles, and oxadiazoles, focusing on in-silico analysis and binding affinity data from published studies.
Data Presentation: Comparative Binding Affinities
The following tables summarize the quantitative data on the binding affinities and inhibitory activities of substituted oxazoles and their heterocyclic counterparts against various biological targets.
Table 1: Comparison of Oxazole and Isoxazole Derivatives as Enzyme Inhibitors
| Target Enzyme | Compound Class | Representative Compound/Analog | Activity (IC50) |
| Diacylglycerol Acyltransferase 1 (DGAT1) | 3-Phenylisoxazole Analog | Compound 40a | 64 nM[1] |
| 5-Phenyloxazole Analog | - | >1000 nM[1] | |
| Stearoyl-CoA Desaturase (SCD1 & SCD5) | Isoxazole-Isoxazole Hybrid | Compounds 12 & 13 | 45 µM[1] |
| Isoxazole-Oxazole Hybrid | - | 10 µM[1] |
Table 2: Comparative Anticancer Activity of an Oxazole-Containing Kinase Inhibitor and an Alternative
| Cancer Cell Line | Mubritinib (Oxazole Derivative) | Lapatinib (Quinazoline Derivative) |
| SKBR3 (Breast Cancer) | 0.05 µM[2] | 0.04 µM[2] |
| BT474 (Breast Cancer) | 0.06 µM[2] | 0.03 µM[2] |
| MCF-7 (Breast Cancer) | >10 µM[2] | >10 µM[2] |
| N87 (Gastric Cancer) | 0.12 µM[2] | 0.08 µM[2] |
Table 3: In-Silico Comparison of Substituted Oxazoles and Other Heterocycles
| Target Protein | Heterocycle | Compound/Derivative | Docking Score (kcal/mol) |
| Heme-binding protein of P. gingivalis | Oxazole | Compound 1 | -10.0 |
| Oxazole | Compound 2 | -11.3 | |
| Oxazole | Compound 3 | -9.6 | |
| Oxazole | Compound 4 | -10.0 | |
| Oxazole | Compound 5 | -9.4 | |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Oxazole | Ligand 4 | - |
| Oxazole | Ligand 9 | - | |
| Oxazole | Ligand 13 | - | |
| Oxazole | Ligand 14 | - | |
| Oxazole | Ligand 21 | - |
Note: Direct comparative docking scores for alternatives against these specific targets were not available in the reviewed literature.
Experimental and In-Silico Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of research findings. Below are summaries of the protocols employed in the cited studies.
In-Silico Analysis: Molecular Docking
-
Software: AutoDock and AutoDock Vina are frequently used for molecular docking studies of oxazole derivatives.
-
Protein Preparation: The crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). Water molecules and heteroatoms are removed, polar hydrogens are added, and Kollman charges are assigned.
-
Ligand Preparation: The 3D structures of the oxazole derivatives and their analogs are generated and optimized using software like ChemDraw or Avogadro.
-
Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket. The dimensions and center coordinates of the grid box are crucial parameters. For instance, in a study on the heme-binding protein of P. gingivalis, the grid box dimensions were 42.688 x 47.783 x 39.555 Å with a center of -9.515, 26.270, and 22.0381 along the x, y, and z axes, respectively.
-
Docking and Analysis: The docking simulation is performed, and the results are analyzed based on the binding energy (in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
In-Vitro Assays
-
Enzyme Inhibition Assays: To determine the IC50 values, enzymatic assays are conducted. For example, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay can be used.[2] In this assay, the kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified using a specific antibody and a fluorescent tracer. The TR-FRET signal is proportional to the extent of the reaction, and the IC50 is calculated from the dose-response curve.[2]
-
Cell Viability Assays (Anticancer Activity): The antiproliferative activity of the compounds against cancer cell lines is often determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are treated with different concentrations of the compounds, and the cell viability is measured spectrophotometrically. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts in the analysis of substituted oxazoles and their alternatives.
Caption: A general workflow for the comparative in-silico and in-vitro analysis of heterocyclic compounds.
Caption: A representative signaling pathway that can be modulated by kinase inhibitors.
Caption: A logical diagram comparing the key features of oxazole and thiazole scaffolds.
References
Validating the anti-proliferative effects of oxazole derivatives on cancer cell lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of various oxazole derivatives on cancer cell lines. It is supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties. These compounds exert their effects through various mechanisms, including the disruption of microtubule dynamics and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. This guide summarizes the in vitro efficacy of several oxazole and related oxadiazole derivatives against a panel of human cancer cell lines, providing a comparative analysis of their potency.
Comparative Anti-Proliferative Activity of Oxazole and Oxadiazole Derivatives
The anti-proliferative activity of novel synthetic oxazole and oxadiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below. Lower IC50 values indicate greater potency.
Oxazole Sulfonamide Derivatives Targeting Tubulin Polymerization
A series of 1,3-oxazole sulfonamide derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. The following table summarizes the mean GI50 values (concentration required to inhibit cell growth by 50%) for the most potent leukemia inhibitors from this series.
| Compound ID | Mean GI50 (nM) | Cancer Cell Line Panel |
| 2-chloro-5-methylphenyl analogue | 48.8 | Leukemia |
| 1-naphthyl analogue | 44.7 | Leukemia |
Data sourced from a study on 1,3-oxazole sulfonamides as tubulin polymerization inhibitors.[1]
Novel 1,3,4-Oxadiazole Derivatives
A series of novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity against breast (MCF-7), colorectal (HCT116), and liver (HepG2) cancer cell lines. The IC50 values for the most potent compounds are presented below.
| Compound ID | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | HepG2 IC50 (µM) |
| Compound 8e | 7.89 | 3.19 | 5.43 |
| Compound 8f | Not specified | Not specified | Not specified |
Data extracted from a study on novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors.[2]
Additional Oxadiazole Derivatives
Further studies on 1,3,4-oxadiazole derivatives have revealed their cytotoxic potential against various cancer cell lines.
| Compound Series | Cancer Cell Line | IC50 Range (µM) |
| Pyrimidine-oxazole based 1,3,4-oxadiazole hybrids | MCF-7, A549, Colo-205, A2780 | 0.011 - 19.4 |
| Diphenylamine derivatives with 1,3,4-oxadiazole | HT29 | 1.3 - 2.0 |
| Indole-based 1,3,4-oxadiazole derivative | Not specified | 0.010 |
| Quinazoline based 1,3,4-oxadiazole | K562 | 17.7 |
This data is a compilation from a review on 1,3,4-oxadiazole as a potential anti-cancer scaffold.[3]
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the anti-proliferative effects of chemical compounds on cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the oxazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of oxazole derivatives for the specified time.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells and treat with oxazole derivatives as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Signaling Pathways and Mechanisms of Action
Oxazole derivatives exert their anti-cancer effects by modulating various signaling pathways. Below are diagrams illustrating two key mechanisms of action.
Experimental workflow for evaluating anti-proliferative effects.
Inhibition of Tubulin Polymerization
Certain oxazole derivatives function as microtubule-targeting agents. They bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[4][5] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis.
Mechanism of tubulin polymerization inhibition by oxazole derivatives.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival.[6][7][8][9][10] Some oxazole derivatives have been shown to inhibit the STAT3 signaling pathway.
Inhibition of the STAT3 signaling pathway by oxazole derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jebms.org [jebms.org]
- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Editorial: The role of STAT3 signaling pathway in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
A Comparative Guide to a Novel Aurora Kinase B Inhibitor and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "2-(2-Fluorophenyl)oxazole" as an Aurora kinase B (AURKB) inhibitor did not yield specific information on a compound with this name being actively investigated for this target. This guide, therefore, focuses on a recently disclosed, potent, and selective fluorophenyl-containing AURKB inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, hereafter referred to as "Compound 4b" based on its designation in recent literature.[1][2] This novel compound is compared against other well-characterized AURKB inhibitors to provide a valuable resource for researchers in the field.
Introduction to Aurora Kinase B as a Therapeutic Target
Aurora kinase B is a crucial serine/threonine kinase that plays a pivotal role in the proper execution of mitosis. It is a key component of the chromosomal passenger complex (CPC), which ensures accurate chromosome segregation and cytokinesis. The overexpression of AURKB is a common feature in many human cancers and is often associated with a poor prognosis.[3] Consequently, the inhibition of AURKB has emerged as a promising therapeutic strategy in oncology. Inhibition of AURKB disrupts mitotic progression, leading to defects in chromosome alignment, failed cytokinesis, and ultimately, apoptosis in cancer cells. This guide provides a comparative analysis of Compound 4b with other key AURKB inhibitors, focusing on their biochemical potency, selectivity, and cellular activity.
Comparative Performance of Aurora Kinase B Inhibitors
The following tables summarize key quantitative data for Compound 4b and other selected AURKB inhibitors, focusing on their in vitro potency and kinase selectivity.
Table 1: In Vitro Potency Against Aurora Kinases
| Compound | Aurora B IC50 (nM) | Aurora A IC50 (nM) | Aurora C IC50 (nM) | Mechanism of Action |
| Compound 4b | 1.31[4] | - | - | ATP-competitive |
| Barasertib (AZD1152-HQPA) | 0.37[3][5][6] | 1369[7] | - | ATP-competitive |
| Danusertib (PHA-739358) | 79[5][8][9][10] | 13[5][8][9][10] | 61[5][8][9][10] | ATP-competitive |
| ZM447439 | 130[5][11] | 110[5][11] | - | ATP-competitive |
Note: IC50 values can vary depending on the specific assay conditions. Barasertib is the active metabolite of the prodrug AZD1152.
Table 2: Selectivity Profile Against Other Kinases
| Compound | Other Kinases Inhibited (IC50 in nM) |
| Compound 4b | Negligible inhibition in a 96-kinase panel, suggesting high selectivity.[4] |
| Barasertib (AZD1152-HQPA) | Highly selective for Aurora B over Aurora A (~3700-fold).[5][12] |
| Danusertib (PHA-739358) | Abl (25), RET (31), TrkA (31), FGFR1 (47).[9] |
| ZM447439 | >8-fold selective for Aurora A/B over MEK1, Src, Lck.[11] |
Table 3: In Vitro Cellular Activity
| Compound | Cell Line | Assay Type | Potency (GI50/IC50 in nM) |
| Compound 4b | HeLa | Growth Inhibition | 24.40[4] |
| Barasertib (AZD1152) | Various human cancer cell lines | Proliferation | Potent, often in the low nanomolar range. |
| Danusertib (PHA-739358) | HCT116 | Proliferation (BrdU) | 31[9] |
| A2780 | Proliferation | 28[9] | |
| ZM447439 | BON | Growth Inhibition | 3000[11] |
| QGP-1 | Growth Inhibition | 900[11] |
Signaling Pathways and Experimental Workflows
To provide a deeper context for the presented data, the following diagrams illustrate the Aurora kinase B signaling pathway and a general workflow for the discovery and characterization of kinase inhibitors.
Caption: Aurora B signaling pathway and points of therapeutic intervention.
Caption: A general workflow for the discovery and validation of kinase inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of Aurora kinase B inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Materials:
-
Recombinant human Aurora B kinase
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction Setup: To the wells of a 384-well plate, add the test inhibitor, Aurora B kinase, and a mixture of the substrate and ATP. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme).
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase-based reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[13][14][15]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test inhibitor
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and calculate the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50 or IC50).
Western Blot Analysis of Histone H3 Phosphorylation
This method is used to assess the pharmacodynamic effect of an Aurora B inhibitor by measuring the phosphorylation level of its direct substrate, Histone H3 at Serine 10.[16][17]
Materials:
-
Cancer cell line
-
Test inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test inhibitor for the desired time and concentrations. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total Histone H3 antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative change in Histone H3 phosphorylation upon inhibitor treatment.
References
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 14. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-(2-Fluorophenyl)oxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of a fluorine atom onto the 2-phenyl ring can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. Understanding the cross-reactivity profile of these analogs is paramount for developing safe and effective targeted therapies. This guide provides a comparative analysis of the cross-reactivity of a representative 2-(2-Fluorophenyl)oxazole analog, supported by experimental data and detailed protocols.
Data Presentation: Comparative Kinase Inhibition Profile
To illustrate the selectivity of this compound analogs, we present a representative kinase inhibition profile for a closely related analog, Compound 1 , which features the core 2-phenyloxazole structure. The data is compiled from a broad kinase panel screening and showcases the compound's activity against various kinase families.
Table 1: Kinase Inhibition Profile of Representative 2-Phenyloxazole Analog (Compound 1)
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC50 (nM) |
| VEGFR2 | Tyrosine Kinase | 98 | 15 |
| PDGFRβ | Tyrosine Kinase | 95 | 45 |
| c-Kit | Tyrosine Kinase | 92 | 80 |
| CSF1R | Tyrosine Kinase | 88 | 120 |
| Aurora A | Serine/Threonine Kinase | 75 | 250 |
| Aurora B | Serine/Threonine Kinase | 72 | 300 |
| CDK2 | Serine/Threonine Kinase | 45 | >1000 |
| ROCK1 | Serine/Threonine Kinase | 30 | >1000 |
| PI3Kα | Lipid Kinase | 25 | >1000 |
| Akt1 | Serine/Threonine Kinase | 15 | >1000 |
| mTOR | Serine/Threonine Kinase | 10 | >1000 |
Note: This data is representative and compiled from published studies on structurally similar 2-phenyloxazole kinase inhibitors. Actual values for a specific this compound analog may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies. Below are the protocols for the key experiments cited in this guide.
In Vitro Kinase Assay (Radiometric)
This assay determines the inhibitory activity of a compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound analog) stock solution in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
10% Phosphoric Acid
-
Phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a compound with its target protein within a cellular environment.[1]
Materials:
-
Cultured cells
-
Test compound
-
Lysis buffer
-
Centrifuge
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer and divide them into aliquots in PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures using a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mandatory Visualization
The following diagrams illustrate key concepts related to the cross-reactivity profiling of this compound analogs.
Caption: Workflow for Cross-Reactivity Profiling.
The primary inhibitory activity of many 2-phenyloxazole analogs is directed towards key receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3] Inhibition of VEGFR2 can disrupt downstream signaling through the PI3K/Akt/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxazole-Based Compounds and Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Introduction
This guide provides a comparative benchmark of the anti-inflammatory properties of oxazole-based compounds against established non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac, Ibuprofen, and Celecoxib. Due to a lack of publicly available data for the specific compound 2-(2-Fluorophenyl)oxazole, this document will utilize performance data from structurally related and well-characterized 2-substituted oxazole and benzoxazole derivatives as representative examples of this class of compounds. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison and to provide a framework for the evaluation of novel anti-inflammatory agents. Oxazole-containing compounds have been identified as promising scaffolds in medicinal chemistry, exhibiting a range of biological activities, including anti-inflammatory effects.[1]
Mechanism of Action: The Arachidonic Acid Pathway
The anti-inflammatory effects of traditional NSAIDs and many novel compounds are primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
References
Comparative Docking Analysis of 2-Phenyloxazole Derivatives as Potential Therapeutic Agents
This guide provides a comparative overview of molecular docking studies on various 2-phenyloxazole derivatives, offering insights into their potential as therapeutic agents. While direct comparative studies focusing exclusively on 2-(2-Fluorophenyl)oxazole derivatives are limited in the reviewed literature, this document synthesizes findings for structurally related 2-phenyloxazole and other oxazole compounds. By presenting their binding affinities against various protein targets and detailing the methodologies employed, this guide serves as a valuable resource for researchers, scientists, and professionals in drug development exploring oxazole-based compounds.
Data Presentation: Comparative Docking Scores
The following tables summarize the molecular docking results for various oxazole derivatives against different protein targets as reported in the literature. These tables provide a quantitative comparison of their binding affinities, a key indicator of potential potency.
Table 1: Molecular Docking Scores of 2,4-Disubstituted Oxazole Derivatives Against Epidermal Growth Factor Receptor (EGFR)
| Compound | Binding Energy (ΔG, kcal/mol) | Reference |
| Compound 6 | -78.17 | [1] |
| Compound 12 | Not specified, but noted for high activity | |
| Compound 14 | Not specified, but noted for high activity |
Note: The specific structures of compounds 6, 12, and 14 are detailed in the source literature. Compound 6 demonstrated the highest binding energy.[1][2]
Table 2: Binding Energies of 2,4,5-Trisubstituted Oxazoles Against Aquaporin-4 (AQP4)
| Compound Designation | Binding Energy (kcal/mol) |
| 3a | -8.9 |
| 3b | -8.7 |
| 3c | -8.5 |
| 3d | -8.3 |
| 3e | -8.2 |
| 3f | -8.1 |
| 3g | -8.0 |
| 3h | -7.9 |
| 3i | -7.8 |
| 3j | -7.5 |
Data extracted from a study on trisubstituted oxazoles as AQP4 inhibitors. Compound 3a showed the highest binding energy.[3]
Table 3: Comparative Docking of Sulfamethoxazole and 1-(2-fluorophenyl) piperazine Derivatives Against BCL2
While not 2-phenyloxazole derivatives, this table is included to provide context on related heterocyclic compounds targeting B-cell lymphoma 2 (BCL2), an important anti-apoptotic protein.
| Compound | Docking Score (kcal/mol) |
| 3e | -8.9 |
| 6b | -9.5 |
| 6d | -8.8 |
These novel derivatives were identified as potential inhibitors of the BCL2 anti-apoptotic protein.[4]
Experimental Protocols
The methodologies for molecular docking studies cited in this guide generally follow a standardized workflow. Below is a detailed, representative protocol based on the reviewed literature utilizing AutoDock Vina.
General Molecular Docking Protocol using AutoDock Vina:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, AQP4, BCL2) is obtained from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure using software such as AutoDock Tools (ADT) or Biovia Discovery Studio.[5]
-
The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives and other compared ligands are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).
-
The prepared ligand structures are also saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand or through active site prediction servers.[6]
-
For example, in a study on oxazole compounds with a heme-binding protein, the grid center was set to x, y, z coordinates of -9.515, 26.270, and 22.0381 with dimensions of 42.688, 47.783, and 39.555 Å respectively.[6]
-
-
Molecular Docking Simulation:
-
The docking simulation is performed using AutoDock Vina.[5] The program explores various conformations and orientations of the ligand within the defined grid box of the receptor.
-
The Lamarckian genetic algorithm is commonly employed for this purpose.[7]
-
AutoDock Vina calculates the binding affinity (in kcal/mol) for different binding poses, and the pose with the lowest binding energy is generally considered the most favorable.[5]
-
-
Analysis of Results:
Mandatory Visualization
Caption: Workflow for a comparative molecular docking study.
Caption: Simplified EGFR signaling pathway.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Acylhydrazone-Oxazole Hybrids and Docking Studies of SARS-CoV-2 Main Protease [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-(2-Fluorophenyl)oxazole: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2-(2-Fluorophenyl)oxazole, ensuring the protection of laboratory personnel and the environment.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For this compound, a fluorinated heterocyclic compound, adherence to specific disposal protocols is necessary to mitigate potential hazards. This guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
Assumed Hazard Classification:
| Hazard Category | GHS Hazard Statement (Assumed) | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P501: Dispose of contents/container to an approved waste disposal plant.[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P501: Dispose of contents/container to an approved waste disposal plant.[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P501: Dispose of contents/container to an approved waste disposal plant.[3] |
| Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed hazardous waste disposal facility, typically via incineration.[2] This ensures the complete destruction of the compound, minimizing its environmental impact. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4][5][6]
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[2] All handling of the compound and its waste should be conducted in a certified chemical fume hood.[7]
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[8] Do not mix this compound waste with other chemical waste unless compatibility has been verified. It should be kept separate from strong acids, bases, and oxidizing agents.
-
Containerization:
-
Solid Waste: Collect solid waste in a clearly labeled, dedicated hazardous waste container that is in good condition and compatible with the chemical.[2]
-
Liquid Waste: For solutions containing this compound, use a labeled, leak-proof container, preferably plastic over glass when compatibility is not an issue.[4] Do not overfill the container, leaving at least 10% headspace.[6]
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[4] The date when waste was first added to the container must also be included.[4]
-
Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials.[2] The storage area should be cool, dry, and well-ventilated.[3]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] Provide them with a complete and accurate description of the waste. You are legally responsible for the chemical waste you produce, so maintaining records of disposal for a minimum of three years is required.[9]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[8]
-
Containment: If it is safe to do so, prevent the spill from spreading using an inert absorbent material such as vermiculite or sand.[7][8] Do not use combustible materials like paper towels.[6]
-
Cleanup: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[6][8]
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.[6]
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[8]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
Personal protective equipment for handling 2-(2-Fluorophenyl)oxazole
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(2-Fluorophenyl)oxazole. The following procedures are based on best practices for handling similar chemical structures and should be supplemented by a site-specific risk assessment conducted by qualified personnel before commencing any work.
Hazard Assessment and Personal Protective Equipment
Quantitative Data from Structurally Similar Compounds:
| Property | 3-(3-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride[1] | Ethyl 2-(3-fluorophenyl)oxazole-4-carboxylate[3] | 5-(4-Fluorophenyl)-1,3-oxazole[6] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | H302: Harmful if swallowed.H319: Causes serious eye irritation. |
| Signal Word | Warning | Warning | Warning |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to minimize exposure.[7][8][9]
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield should be worn, especially when there is a potential for splashing.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile) are required. It is recommended to wear two pairs of gloves.[7][9] |
| Body Protection | A flame-retardant lab coat with long sleeves and tight-fitting cuffs is necessary. For larger quantities or increased risk of splashing, a chemical-resistant apron should also be worn.[7] |
| Footwear | Closed-toe, chemical-resistant shoes must be worn. |
| Respiratory Protection | All work should be conducted in a chemical fume hood. If this is not possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are easily accessible.[11]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified above.
-
-
Handling:
-
Storage:
Disposal Plan: Waste Management Protocol
Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4]
-
Waste Segregation:
-
Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled, and leak-proof hazardous waste container.
-
The container should be kept closed except when adding waste.
-
-
Waste Storage and Pickup:
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area must be well-ventilated and have secondary containment.[4]
-
Once the container is full (not exceeding 90% capacity), arrange for pickup and disposal by your institution's licensed hazardous waste contractor.[4]
-
Emergency Procedures
Spill Management:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.[4]
-
Ventilate: Ensure the chemical fume hood is operating. If the spill is outside the hood, increase ventilation if it is safe to do so.[4]
-
Containment: For liquid spills, use a chemical spill kit with absorbent materials like vermiculite or sand to contain the material. Do not use combustible materials such as paper towels.[4]
-
Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in a designated hazardous waste container.[4]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[4]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Diagrams
Caption: Workflow for Handling this compound.
Caption: Emergency Spill Response Procedure.
References
- 1. aksci.com [aksci.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pharmastate.academy [pharmastate.academy]
- 10. americanchemistry.com [americanchemistry.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
